Product packaging for 1-Hydroxy-1,2,4-triazole(Cat. No.:)

1-Hydroxy-1,2,4-triazole

Cat. No.: B1258715
M. Wt: 85.07 g/mol
InChI Key: NYRKTKSMKOYEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-1,2,4-triazole is a chemical building block of significant interest in medicinal and materials chemistry. As a derivative of the privileged 1,2,4-triazole scaffold, it serves as a key intermediate for constructing novel bioactive molecules and functional materials . The 1,2,4-triazole core is a versatile pharmacophore found in numerous FDA-approved drugs, underscoring its fundamental role in modern drug discovery . In pharmaceutical research, this compound is utilized to develop potential therapeutic agents targeting a broad spectrum of diseases. The triazole ring system is known to interact with diverse biological targets, which can lead to antimicrobial, anticancer, and anticonvulsant activities, among others . Its mechanism of action often involves forming key interactions with enzyme active sites, such as through hydrogen bonding or coordination with metal ions in cytochrome P450 enzymes, which is a well-established mechanism for triazole-based antifungal drugs . Beyond biomedical applications, this compound holds value in materials science. The triazole ring's high nitrogen content and thermal stability make it a candidate for developing energetic materials and corrosion inhibitors . The specific hydroxy substituent enhances its ability to participate in molecular recognition and self-assembly processes, making it a valuable precursor for synthesing more complex chemical entities . This compound is intended for use in laboratory research and development only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3O B1258715 1-Hydroxy-1,2,4-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3N3O

Molecular Weight

85.07 g/mol

IUPAC Name

1-hydroxy-1,2,4-triazole

InChI

InChI=1S/C2H3N3O/c6-5-2-3-1-4-5/h1-2,6H

InChI Key

NYRKTKSMKOYEOO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)O

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxy 1,2,4 Triazole and Its Derivatives

General Synthetic Routes to 1,2,4-Triazole (B32235) Scaffolds Relevant to 1-Hydroxy Derivatives

The formation of the 1,2,4-triazole ring is a well-established field, with numerous methods available for its construction. These routes are foundational for the synthesis of 1-hydroxy derivatives, as they can often be adapted by using hydroxylamine-containing starting materials or by subsequent oxidation steps.

Cyclization Reactions from Hydrazine Precursors

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, including 1,2,4-triazoles. These reactions typically involve the condensation and subsequent cyclization of a hydrazine derivative with a suitable one-carbon unit.

A common and versatile method for the synthesis of 1,2,4-triazoles involves the reaction of carboxylic acid hydrazides with various reagents. One prominent approach is a highly regioselective one-pot process that utilizes the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. ijcrt.org This method provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles. The reaction proceeds through the formation of an acylamidine intermediate, which then undergoes cyclization with the hydrazine. ijcrt.org While this method does not directly yield 1-hydroxy derivatives, the use of a hydrazine precursor with a protected or latent hydroxyl group could potentially be adapted for this purpose.

The general reaction conditions and outcomes for this approach are summarized in the table below.

Starting MaterialsReagents and ConditionsProduct
Carboxylic Acid, Primary Amidine, Monosubstituted HydrazineHATU, DIPEA, DMF; then Acetic Acid, 80 °C1,3,5-trisubstituted 1,2,4-triazole

This methodology is noted for its operational simplicity and the good yields of the resulting triazole derivatives. ijcrt.org

Hydrazinophthalazines are another class of hydrazine derivatives that can be employed in the synthesis of fused 1,2,4-triazole systems. A straightforward method has been developed for the synthesis of 1,2,4-triazole derivatives through the reaction of a carboxylic acid with hydrazinophthalazine. This reaction is mediated by coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), achieving yields in the range of 75-85%. google.com This approach is valuable for creating new compounds with potential pharmacological activity. google.com

The key components and conditions for this synthetic route are outlined in the following table.

Starting MaterialsReagents and ConditionsProduct
Carboxylic Acid, HydrazinophthalazineEDC, HOBt, Triethylamine, CH2Cl2, Room Temperature, 24 h1,2,4-triazole derivative fused with phthalazine

This method offers the advantage of mild reaction conditions and avoids the use of toxic reagents often employed in other cyclization procedures. google.com

The condensation of N,N'-diformylhydrazine is a known route to the 1,2,4-triazole skeleton. Heating a mixture of formamide (B127407) and hydrazine hydrochloride with a base like potassium hydroxide can yield 1,2,4-triazole. A related and efficient method involves the use of 1,3,4-oxadiazolium hexafluorophosphate salts. These salts, which can be prepared from N'-acyl-N-aroyl-N-arylhydrazides, react with cyanamide in the presence of triethylamine to generate 1,5-disubstituted 3-amino-1H-1,2,4-triazoles in good yields. researchgate.net This protocol is noted for its safety and scalability. researchgate.net

A summary of the oxadiazolium salt-based approach is provided below.

Starting MaterialReagents and ConditionsProduct
1,3,4-Oxadiazolium hexafluorophosphateCyanamide, Triethylamine, propan-2-ol1,5-disubstituted 3-amino-1H-1,2,4-triazole

Transformations Involving Nitrile Derivatives

Nitriles are versatile precursors for the synthesis of various nitrogen-containing heterocycles. Their transformation into 1,2,4-triazoles typically involves their reaction with a nitrogen-containing nucleophile, often facilitated by a catalyst.

A significant advancement in the synthesis of 1,2,4-triazole derivatives, and one that is directly pertinent to 1-hydroxy-1,2,4-triazoles, is the copper-catalyzed one-pot synthesis from nitriles and hydroxylamine. frontiersin.org This method allows for the straightforward preparation of substituted 1,2,4-triazoles using simple and readily available starting materials.

The reaction proceeds through a sequential process involving the intermolecular addition of hydroxylamine to one nitrile to form an amidoxime intermediate. This is followed by a copper-catalyzed reaction of the amidoxime with a second nitrile, and subsequent intramolecular dehydration and cyclization to afford the 1,2,4-triazole derivative. frontiersin.org The use of an inexpensive copper catalyst, such as copper(II) acetate (B1210297), and the ability to perform the reaction without the need for an inert atmosphere make this an attractive synthetic route. frontiersin.org This process can be used to synthesize both symmetrically and unsymmetrically substituted 1,2,4-triazoles in moderate to good yields. isres.org

The key parameters of this one-pot synthesis are detailed in the table below.

Starting MaterialsCatalyst and ReagentsIntermediateProduct
Two equivalents of a Nitrile, Hydroxylamine HydrochlorideCopper(II) acetate, Triethylamine, DMSO, 80 °CAmidoximeSymmetrically or Unsymmetrically Substituted 1,2,4-triazole

This copper-catalyzed approach represents a valuable and practical strategy for the construction of the 1,2,4-triazole ring system, with the inherent incorporation of a nitrogen atom from hydroxylamine that could potentially be a precursor to the 1-hydroxy functionality or that the hydroxylamine itself directly leads to the N-hydroxy product, although the direct formation of 1-hydroxy-1,2,4-triazoles via this specific method is not explicitly detailed in the initial findings. Further investigation into the reaction mechanism and product characterization would be necessary to confirm the position of the hydroxyl group.

Multicomponent Reactions of Diazoacetonitriles with Nitriles

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A notable method for synthesizing fully substituted 1,2,4-triazoles involves a copper-catalyzed three-component reaction. This process utilizes 2-diazoacetonitriles, nitriles, and aryldiazonium salts. organic-chemistry.orgresearchgate.net The reaction proceeds through a regiospecific dipolar [3+2] annulation. An in-situ formed nitrile ylide intermediate reacts with the aryldiazonium salt to construct the triazole ring. organic-chemistry.org This one-pot synthesis is valued for its mild conditions and the ability to create structurally diverse 1,2,4-triazoles from readily available starting materials. researchgate.netisres.org

Approaches from s-Triazine and Thiosemicarbazide (B42300)

Precursors such as s-triazine and thiosemicarbazide are commonly employed in the synthesis of the 1,2,4-triazole skeleton. One established method involves the reaction of 1,3,5-triazine with thiosemicarbazide to produce 1,2,4-Triazole-3(5)-thiol. orgsyn.org Thiosemicarbazide and its derivatives are versatile starting materials for a range of nitrogen and sulfur-containing heterocycles. researchgate.net Their reaction with compounds featuring C=O and C=N groups is a classic and effective method for preparing biologically active triazoles. researchgate.net For instance, new 1,2,4-triazole-(thio)semicarbazide hybrid molecules have been synthesized starting from 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one. nih.gov Another approach involves the ring closure of 1-formyl-3-thiosemicarbazide using an aqueous base to form the triazole ring. orgsyn.org

Oxidative Coupling Reactions for 1,2,4-Triazole Formation

Oxidative coupling reactions provide a powerful tool for C-N bond formation in the synthesis of 1,2,4-triazoles. A copper-catalyzed reaction using air as the oxidant can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org This method is advantageous as the starting materials and catalyst are inexpensive and readily available. organic-chemistry.org

Another strategy involves the synthesis of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides through an oxidative heterocyclization process catalyzed by Cu(II). acs.org By adjusting the reaction time, this method can selectively yield either 4,5-disubstituted 1,2,4-triazole-3-thiones or, upon prolonged reaction, the desulfurized 4,5-disubstituted 1,2,4-triazoles. acs.org Furthermore, electrochemical methods have been developed for a dehydrogenative [3+2] annulation of hydrazones and amines, which proceeds without transition metals or external oxidants to form a variety of functionalized 1,2,4-triazoles. sioc-journal.cn Metal-free approaches have also been achieved using iodine as a catalyst for the oxidative cyclization of hydrazones and aliphatic amines. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a green and efficient energy source for organic synthesis, significantly accelerating the formation of 1,2,4-triazole derivatives. rsc.orgpnrjournal.com This technology offers substantial benefits over conventional heating methods, including dramatically reduced reaction times, improved yields, and milder reaction conditions. rsc.orgnih.govscielo.org.za

The synthesis of various 1,2,4-triazole derivatives has demonstrated the efficacy of microwave assistance. For example, one protocol saw reaction times reduced from 27 hours with conventional heating to just 30 minutes under microwave irradiation, yielding an impressive 96%. nih.gov Another report highlighted the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives in just 33–90 seconds with an 82% yield, a significant improvement over the several hours required by conventional methods. nih.gov

Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazoles
Derivative TypeMicrowave TimeConventional TimeMicrowave YieldReference
Piperazine-azole-fluoroquinolone based30 minutes27 hours96% nih.gov
N-substituted propenamide33-90 secondsSeveral hours82% nih.gov
1,3,5-trisubstituted-1,2,4-triazoles1 minute> 4 hours85% nih.gov
3,5-disubstituted-1,2,4-triazole1.5 hours72 hours (hydrothermal)85% nih.gov

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation is another alternative energy source that enhances the synthesis of 1,2,4-triazoles by providing the necessary activation energy through acoustic cavitation. asianpubs.org This technique is recognized for improving yields, increasing selectivity, and significantly shortening reaction times compared to traditional methods. asianpubs.orgmdpi.com

The synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives highlights the efficiency of this protocol. When using ultrasound, the target compounds were obtained in good to excellent yields (75–89%) within a short period (40–80 minutes) at 45–55 °C. mdpi.com In contrast, the conventional protocol required 16–26 hours and resulted in lower to moderate yields (60–75%). mdpi.com This demonstrates that ultrasound-assisted strategies are more efficient for producing these derivatives. mdpi.com

Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 1,2,4-Triazoles
Derivative TypeUltrasound TimeConventional TimeUltrasound YieldConventional YieldReference
N-substituted 1,2,4-triazole-2-thiol derivatives40-80 minutes16-26 hours75-89%60-75% mdpi.com
4,5‐diphenyl‐1H‐imidazol‐1‐yl‐1H‐1,2,4‐triazole derivatives10-25 minutesNot specified70-96%Not specified researchgate.net

Targeted Synthesis of 1-Hydroxy-1,2,4-triazole and its Nitro-Substituted Variants

The synthesis of 1-hydroxy-1,2,4-triazoles, which are N-oxides of the parent triazole, is of interest, particularly in the field of high-energy density materials. Introducing an N-oxide group can improve the oxygen balance of the molecule. nih.gov

N-Oxide Introduction Strategies for 1,2,4-Triazoles

The direct oxidation of 1,2,4-triazoles to yield 1-hydroxy-1,2,4-triazoles is a known but challenging transformation. The reaction can suffer from low yields and the formation of various isomers. nih.gov Despite these difficulties, specific examples exist, such as the reported synthesis of dinitro-bis-1,2,4-triazole-1,1′-diol and its derivatives. nih.gov The development of energetic materials based on the 1,2,4-triazole N-oxide structure is considered an attractive area of research for creating a new generation of high-performance compounds. nih.gov Computational studies, using methods like density functional theory (DFT), have been employed to design novel bridged 1,2,4-triazole N-oxides functionalized with various oxygen-containing and energetic groups to predict their properties. nih.gov

Use of Oxidizing Agents

The introduction of a hydroxyl group onto a nitrogen atom of the 1,2,4-triazole ring to form an N-oxide is a direct method for synthesizing 1-hydroxy-1,2,4-triazoles. This transformation is typically achieved through oxidation. While the oxidation of 1,2,4-triazoles to 1-hydroxy-1,2,4-triazoles is a known approach, there are limited examples in the literature. nih.gov This is often due to challenges such as low yields and the formation of different isomers. nih.gov The general principle involves the reaction of a 1,2,4-triazole derivative with a suitable oxidizing agent, which can deliver an oxygen atom to one of the ring's nitrogen atoms. The choice of oxidant and reaction conditions is critical to favor the desired N-hydroxylation over other potential reactions. In a related context, the oxidation of precursor molecules like semicarbazides can also lead to the formation of hydroxylated triazole derivatives, such as 5-tert-butyl-5-hydroxy-4-phenyl-4,5-dihydro-3H-1,2,4-triazol-3-one. osi.lv

Specific Routes for Nitro-1-hydroxy-1,2,4-triazoles

The synthesis of nitro-substituted 1-hydroxy-1,2,4-triazoles is of interest, particularly in the field of energetic materials. These compounds combine the energetic properties of the nitro group with the triazole N-oxide structure. A series of 3-nitro-1H-1,2,4-triazole compounds have been synthesized using click chemistry, demonstrating excellent yields. chemmethod.com Computational studies have been conducted on the nitro derivatives of this compound to evaluate their properties.

Preparation of Bis-1,2,4-triazole-1,1'-diol Systems

The synthesis of molecules containing two linked 1,2,4-triazole rings, known as bis-1,2,4-triazoles, has been a subject of significant research. A notable example is the synthesis of dinitro-bis-1,2,4-triazole-1,1'-diol and its derivatives. nih.gov The general approach to creating bis-triazole systems often begins with a dihydrazide, such as adipic acid dihydrazide. nih.gov This starting material is reacted with isothiocyanates, followed by cyclization in the presence of a base like potassium hydroxide to form the bis-1,2,4-triazole-3-thione core structure. nih.gov Further modifications can then be made to this core. Another method involves the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with bis-aldehydes to prepare bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)phenoxy]alkane derivatives in good yields. isres.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound ring with various substituents allows for the creation of a wide array of derivatives with tailored properties.

Strategies for Introducing Amino Acid Fragments

A series of 1,2,4-triazole derivatives incorporating amino acid fragments have been designed and synthesized. nih.govfrontiersin.org One synthetic route starts with 4-nitroacetophenone and proceeds through a four-step process involving carbonyl epoxidation, substitution, reduction, and finally an amidation reaction to couple the amino acid fragment. nih.gov Another approach involves starting with 3-amino-5-(2-hydroxyphenyl) amino acid coupled triazoles to synthesize further derivatives. researchgate.net These methods allow for the creation of a library of compounds with different amino acid side chains attached to the triazole core. nih.gov

Starting MaterialKey Reaction StepsFinal Product Type
4-NitroacetophenoneCarbonyl epoxidation, Substitution, Reduction, Amidation1,2,4-Triazole with amino acid fragment nih.gov
3-Amino-5-(2-hydroxyphenyl) amino acid coupled triazolesCyclization/Further derivatizationImidazo[2,1-c] nih.govosi.lvnih.govtriazol-6(5H)-ones researchgate.net

Synthesis of Acyl, Thiourea, and Imidazole Derivatives

A multi-step reaction protocol has been employed for the synthesis of novel N-acyl, N-thiourea, and imidazole derivatives starting from symmetrical 4-amino-1,2,4-triazole. osi.lv The synthesis sequence is as follows:

Schiff Base Formation: Condensation of 4-amino-1,2,4-triazole with an appropriate acetophenone (B1666503) (e.g., 4-aminoacetophenone) yields a Schiff base. osi.lv

N-Acyl Derivative: An addition reaction of an acyl chloride (e.g., acetyl chloride) to the azomethine group of the Schiff base produces the N-acyl derivative. osi.lv

N-Thiourea Derivative: The N-acyl derivative is then reacted with thiourea in an alkaline solution to form the N-thiourea derivative. osi.lv

Imidazole Derivative: Finally, a cyclization reaction of the N-thiourea derivative with a compound like 2-hydroxy-1,2-diphenylethan-1-one in dimethylformamide (DMF) results in the formation of the imidazole derivative. osi.lv

StepReactantsProduct
14-Amino-1,2,4-triazole, 4-AminoacetophenoneSchiff Base osi.lv
2Schiff Base, Acetyl chlorideN-Acyl Derivative osi.lv
3N-Acyl Derivative, ThioureaN-Thiourea Derivative osi.lv
4N-Thiourea Derivative, 2-Hydroxy-1,2-diphenylethan-1-oneImidazole Derivative osi.lv

Preparation of Triazole-5-thione Derivatives

The synthesis of 1,2,4-triazole-5-thione derivatives is well-established and can be achieved through several routes. A common and efficient method is a one-pot, two-step synthesis. This process involves the initial addition of alkyl or aryl isothiocyanates to substituted hydrazides in ethanol (B145695). The resulting intermediate, an acyl/aroyl substituted thiosemicarbazide, is then cyclized by refluxing in an aqueous sodium hydroxide solution, followed by neutralization. This method is considered superior to older techniques that required the isolation and recrystallization of the thiosemicarbazide intermediate, as it reduces reaction times and solvent usage. Another approach involves the fusion of a carboxylic acid (e.g., 4-hydroxyphenylacetic acid) with thiocarbohydrazide at elevated temperatures.

MethodStarting MaterialsKey Steps
One-pot, Two-stepSubstituted hydrazide, Alkyl/Aryl isothiocyanateAddition in ethanol, then cyclization in NaOH solution
FusionCarboxylic acid, ThiocarbohydrazideHeating the mixture directly

Methods for Phenolic Acid Triazole Derivatives

The synthesis of triazole derivatives from phenolic acids involves leveraging the functional groups of the phenolic acid backbone to introduce the 1,2,4-triazole moiety. Research has demonstrated effective strategies for this conversion, typically involving multi-step reaction sequences that begin with the modification of the phenolic hydroxyl group.

One prominent method involves a two-step process starting from methyl esters of various hydroxybenzoic acids, such as methyl p-hydroxybenzoate, methyl 4-hydroxy-3-methoxybenzoate, and methyl 4-hydroxy-3,5-dimethoxybenzoate. mdpi.com This strategy introduces the triazole ring via an alkyl chain linked to the phenolic oxygen.

The general synthetic route is as follows:

Etherification: The initial step is the reaction of the phenolic acid methyl ester with an excess of dibromoethane in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetonitrile. The mixture is heated to reflux, leading to the formation of a bromoethoxy-substituted benzoate intermediate. mdpi.com

Triazole Introduction: The bromo-intermediate is then reacted with 1H-1,2,4-triazole in acetonitrile. This nucleophilic substitution reaction, carried out at reflux, displaces the bromine atom and attaches the triazole ring, yielding the methyl ester of the phenolic acid triazole derivative. mdpi.com

Saponification: In the final step, the resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an ethanol-water mixture at room temperature. mdpi.com

The structures of the intermediate and final products are typically confirmed using spectroscopic methods like Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov In some cases, X-ray crystallography has been used to definitively determine the molecular structure. mdpi.comnih.gov

Table 1: Synthesis of Phenolic Acid Triazole Derivatives

Starting MaterialIntermediate CompoundFinal Product
Methyl p-hydroxybenzoateMethyl 4-(2-bromoethoxy)benzoate4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid
Methyl 4-hydroxy-3-methoxybenzoateMethyl 4-(2-bromoethoxy)-3-methoxybenzoate4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoic acid
Methyl 4-hydroxy-3,5-dimethoxybenzoateMethyl 4-(2-bromoethoxy)-3,5-dimethoxybenzoate4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoic acid

Another synthetic approach starts from a sterically hindered phenolic acid derivative, specifically the hydrazide of 3-(4-hydroxy-3,5-di-tert-butylphenyl)propanoic acid. tandfonline.com This method leads to the formation of a 4-amino-1,2,4-triazole-5-thione derivative.

The synthesis proceeds through these steps:

Dithiocarbazate Formation: The phenolic acid hydrazide is reacted with carbon disulfide and methyl iodide in ethanol to produce the corresponding methyl ester of dithiocarbazic acid. tandfonline.com

Heterocyclization: The dithiocarbazate intermediate undergoes heterocyclization upon refluxing with hydrazine hydrate. This reaction closes the ring to form the 4-amino-3-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,2,4-triazole-5-thione. tandfonline.com

This resulting aminotriazole can then serve as a versatile building block for further derivatization, such as condensation with aldehydes or reactions with carboxylic acids to form fused heterocyclic systems like 1,2,4-triazolo[3,4-b] mdpi.comtandfonline.comminia.edu.egthiadiazoles. tandfonline.com

Chemical Reactivity and Reaction Mechanisms of 1 Hydroxy 1,2,4 Triazole

Electrophilic Substitution Pathways

Reactivity at Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole (B32235) ring are the primary sites for electrophilic attack due to their high electron density. Current time information in Bangalore, IN.nih.govchemicalbook.com For the parent 1H-1,2,4-triazole, electrophilic substitution reactions such as protonation and alkylation readily occur at the nitrogen atoms. chemicalbook.com Protonation typically happens at the N4 position. chemicalbook.com

The presence of the 1-hydroxy group means the compound can be considered a tautomer of a 1,2,4-triazole N-oxide. The nitrogen atoms, particularly N2 and N4, remain nucleophilic and are susceptible to electrophilic attack. The formation of 1-Hydroxy-1,2,4-triazole itself can be seen as an electrophilic oxidation of a nitrogen atom of the parent 1,2,4-triazole.

Alkylation reactions on the parent 1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being dependent on the reaction conditions. chemicalbook.com For instance, alkylation with ethyl chloroacetate (B1199739) in the presence of sodium methoxide (B1231860) favors the N1-substituted product. chemicalbook.com

Nucleophilic Substitution Pathways

Reactivity at Ring Carbon Atoms

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to their bonding to two electronegative nitrogen atoms, making them susceptible to nucleophilic substitution, especially under mild conditions. nih.govchemicalbook.com This reactivity is a key feature in the functionalization of the triazole ring.

While direct studies on this compound are limited, the reactivity of related triazole N-oxides provides significant insight. Triazole N-oxides can be activated at the C5 position towards nucleophilic attack. mdpi.com For example, these compounds can undergo halogenation, and the resulting halogen at the C5 position can be subsequently displaced by strong nucleophiles. This suggests a viable pathway for the introduction of various functional groups onto the carbon skeleton of the this compound system.

Acidic and Basic Properties of this compound Ring System

The 1,2,4-triazole ring system possesses both acidic and basic properties. The parent 1H-1,2,4-triazole is a weak base and a weak acid. chemicalbook.comwikipedia.org The basicity arises from the lone pairs of electrons on the pyridine-type nitrogen atoms, while the acidity is due to the N-H proton.

The introduction of the hydroxyl group at the N1 position is expected to influence these properties significantly. The N-hydroxy group can exhibit acidic behavior through the dissociation of the hydroxyl proton. For comparison, the pKa of the related compound 1-hydroxybenzotriazole (B26582) is approximately 5.65 in a 95% acetonitrile-water mixture. jcsp.org.pk Other related structures, such as 5-hydroxy-1,2,3-triazoles, have been shown to be surprisingly acidic, with pKa values around 4.2.

The basicity of this compound would be attributed to the protonation of the N2 or N4 atoms. The pKa of the conjugate acid of the parent 1H-1,2,4-triazole is in the range of 2.19-2.45. chemicalbook.comwikipedia.org

Acidic and Basic Properties of 1,2,4-Triazole and Related Compounds
CompoundpKa (Conjugate Acid)pKa (Neutral Acid)Reference
1H-1,2,4-Triazole2.19 - 2.4510.26 chemicalbook.comwikipedia.org
1-HydroxybenzotriazoleNot Reported~5.65 (in 95% MeCN/H₂O) jcsp.org.pk

Mechanistic Investigations of Derivative Formation

Intermolecular Nucleophilic Substitution Reactions

The formation of derivatives from the 1,2,4-triazole scaffold often proceeds through intermolecular nucleophilic substitution reactions. A relevant example involves the reaction of 1-hydroxymethyl-1H-1,2,4-triazole, a compound closely related to this compound.

In these reactions, 1-hydroxymethyl-1H-1,2,4-triazole reacts with various aromatic or heteroaromatic amines. The mechanism involves the amine acting as a nucleophile, attacking the methylene (B1212753) carbon and displacing the hydroxyl group. This process is essentially a Mannich-type reaction where the N-hydroxymethyl derivative serves as the electrophilic partner after protonation of the hydroxyl group, which converts it into a good leaving group (water). This allows for the formation of N-aryl/heteroarylaminomethyl-1,2,4-triazoles.

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, offer an efficient synthetic strategy by combining multiple bond-forming events in a single operation without isolating intermediates. In the context of 1,2,4-triazole chemistry, these sequences often involve C-H functionalization, C-N bond formation, and oxidative aromatization to construct complex molecular architectures.

A notable example is the metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org This process proceeds through a cascade of C-H functionalization, the formation of two new C-N bonds, and a final oxidative aromatization step, with iodine acting as the catalyst. organic-chemistry.org While this specific example doesn't explicitly start with this compound, the principles of cascade reactions involving triazole formation are relevant. Such strategies are prized for their atom economy and ability to rapidly build molecular diversity. organic-chemistry.orgbeilstein-journals.org

Another relevant cascade process involves the copper-catalyzed aerobic oxidative C(sp2)–H amination of benzophenone (B1666685) hydrazones to yield indazoles. mdpi.com This type of reaction highlights the utility of cascade sequences in forming nitrogen-containing heterocyclic systems. mdpi.com The development of heterogeneous catalysts, such as a BINAP-Cu complex on hydrotalcite, has also enabled cascade C-H hydroxylation and oxidation processes, which are crucial for synthesizing functionalized aromatic thioether derivatives. researchgate.net

Kinetic Mechanism Studies (e.g., Enzyme Inhibition)

Derivatives of 1,2,4-triazole are known to be effective inhibitors of various enzymes, and kinetic studies are essential to elucidate their mechanism of inhibition. researchgate.net These studies provide insights into how these compounds interact with the active site of an enzyme and can guide the design of more potent and selective inhibitors.

For example, novel 5-amino-1,2,4-triazole derivatives and their cyclized 1,2,4-triazolo[1,5-a]pyrimidine analogs have been synthesized and evaluated as antimicrobial agents. nih.gov One of the compounds demonstrated significant inhibitory activity against lanosterol (B1674476) 14α-demethylase, an important enzyme in fungal cell membrane biosynthesis, with a mechanism comparable to the drug fluconazole. nih.gov

In another study, a series of 1,2,4-triazole-based compounds were synthesized and screened for their inhibitory potential against mushroom tyrosinase. nih.gov Kinetic analysis using Lineweaver-Burk plots revealed the type of inhibition (e.g., competitive, non-competitive, or mixed-type). For instance, one of the most potent compounds was found to be a competitive inhibitor of tyrosinase. nih.gov Similarly, the inhibitory kinetics of triazole Schiff's base derivatives on tyrosinase activity have been investigated, with some compounds showing mixed-type reversible inhibition. plos.org

Kinetic studies have also been performed on 1,2,4-triazole derivatives as inhibitors of other enzymes, such as urease and lipoxygenase. acs.orgresearchgate.net These studies, often complemented by molecular docking, help to understand the structure-activity relationships and the specific interactions between the inhibitor and the enzyme's active site. acs.orgresearchgate.net

Transformations to Fused Heterocyclic Systems (e.g., Thiazolotriazoles, Triazolothiadiazoles)

Mercapto-derivatives of 1,2,4-triazoles are valuable precursors for the synthesis of various fused heterocyclic systems, including thiazolotriazoles and triazolothiadiazoles. japer.insemanticscholar.org These transformations typically involve the reaction of the thiol group with bifunctional electrophiles, leading to the formation of a new fused ring.

Thiazolotriazoles: The synthesis of thiazolo[3,2-b] chemprob.orgmdpi.comznaturforsch.comtriazoles can be achieved through the condensation of mercapto-1,2,4-triazoles with α-halocarbonyl compounds. farmaciajournal.com This reaction can proceed in a single step under acidic conditions at reflux or via an acyclic thioether intermediate when performed at room temperature in an alkaline medium. farmaciajournal.com One-pot, three-component reactions have also been developed for the synthesis of substituted thiazolo[3,2-b] chemprob.orgmdpi.comznaturforsch.comtriazole derivatives. znaturforsch.com For instance, the reaction of a 1,2,4-triazole-5-thione with an aldehyde and monochloroacetic acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) can afford the desired fused product. znaturforsch.com These compounds have been investigated for their antimicrobial properties. mdpi.comnih.gov

Triazolothiadiazoles: The fusion of a 1,2,4-triazole ring with a 1,3,4-thiadiazole (B1197879) ring results in the triazolothiadiazole system. chemprob.org A common method for their synthesis involves the cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiols. researchgate.net For example, reacting 4-amino-1,2,4-triazole-3-thiol (B7722964) with various reagents like aromatic aldehydes, isothiocyanates, or phenacyl bromides can lead to the formation of chemprob.orgmdpi.comznaturforsch.comtriazolo[3,4-b] chemprob.orgznaturforsch.comresearchgate.netthiadiazoles and related fused systems. researchgate.net Another approach involves the reaction of substituted s-triazoles with cyanogen (B1215507) bromide, which yields 6-amino-3-substituted-s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org The cyclization of Schiff bases derived from 4-amino-1,2,4-triazoles is also a viable route to this heterocyclic system. clockss.org

The table below provides examples of reaction conditions for the synthesis of these fused systems.

Fused SystemStarting MaterialsReagents and ConditionsReference
Thiazolo[3,2-b] chemprob.orgmdpi.comznaturforsch.comtriazoles3-Aryl-5-mercapto-1,2,4-triazole, phenacyl bromideAbsolute ethanol (B145695), reflux, then H₂SO₄, reflux farmaciajournal.com
Thiazolo[3,2-b] chemprob.orgmdpi.comznaturforsch.comtriazoles1,2,4-Triazole-5-thione, aldehyde, monochloroacetic acidAcetic acid, acetic anhydride, sodium acetate, reflux znaturforsch.com
chemprob.orgmdpi.comznaturforsch.comTriazolo[3,4-b] chemprob.orgznaturforsch.comresearchgate.netthiadiazoles4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, aryl aldehydesKOH chemprob.org
chemprob.orgmdpi.comznaturforsch.comTriazolo[3,4-b] chemprob.orgznaturforsch.comresearchgate.netthiadiazoles4-Amino-1,2,4-triazole, isothiocyanateDMF, reflux tandfonline.com

Tautomerism and Isomerism in 1 Hydroxy 1,2,4 Triazole Systems

Annular Tautomerism in 1,2,4-Triazole (B32235) Core

Annular tautomerism in the 1,2,4-triazole ring involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. chemeurope.commdpi.com This results in different tautomeric forms, primarily the 1H-, 2H-, and 4H-tautomers. mdpi.com The stability and equilibrium between these forms are dictated by a delicate balance of electronic and steric factors.

Equilibrium between 1H- and 4H-Tautomers

In the unsubstituted 1,2,4-triazole, quantum-chemical calculations indicate that the 1H- and 2H-tautomers are more stable than the 4H-tautomer in the gas phase by approximately 7 kcal/mol. mdpi.com The higher stability of the 1H-tautomer is often attributed to reduced repulsion between the lone pairs of electrons on the nitrogen atoms compared to the 4H-form. researchgate.net However, the equilibrium can be influenced by various factors, and in some substituted derivatives, the 4H-tautomer can be favored. For instance, studies on certain 1,2,4-triazole derivatives have shown that the 4H-1,2,4-triazole form is favored over the 1H-1,2,4-triazole form. tubitak.gov.tr

The interconversion between these tautomers is a dynamic process. While the 1H tautomer is often considered the most stable in solution, the presence of other forms, even in small amounts, can be significant. mdpi.com For example, a low concentration of the 2H-1,2,4-triazole (around 5%) can be found in highly polar solvents. mdpi.com

Influence of Substituents on Tautomeric Stability

Substituents on the 1,2,4-triazole ring play a crucial role in determining the predominant tautomeric form. acs.orgnih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly shift the tautomeric equilibrium. researchgate.net

Electron-donating groups, such as -OH, -NH2, -F, and -Cl, tend to stabilize the 2H-tautomer. researchgate.net Conversely, electron-withdrawing groups like -COOH, -CHO, -CONH2, and -CFO favor the 1H-tautomer. researchgate.net The position of the substituent is also critical. For example, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom is generally attached to the nitrogen atom (N1 or N2) that is closer to the more electron-releasing substituent. researchgate.net

The orientation of substituents can also lead to intramolecular interactions that stabilize a particular tautomer. An ortho-OCH3 group, for instance, can form an intramolecular hydrogen bond, which becomes a controlling factor in the tautomeric behavior. acs.orgnih.gov In contrast, for meta- and para-OCH3 derivatives, the degree of conjugation is the decisive factor. acs.orgnih.gov

Substituent TypeFavored Tautomer
Electron-donating (-OH, -NH2)2H-tautomer
Electron-withdrawing (-COOH, -CHO)1H-tautomer
ortho-OCH3Stabilized by intramolecular H-bond
meta, para-OCH3Stability influenced by conjugation

Role of Solvent in Tautomeric Preferences

The solvent environment can significantly influence the position of the tautomeric equilibrium. chemeurope.com Polar solvents, in particular, can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions.

Theoretical studies using the polarized continuum model (PCM) have shown that the thermodynamic feasibility of tautomerism can decrease in a solution medium compared to the gas phase. scispace.com For instance, in a study of 5-methyl-3-methylthio-1,2,4-triazole, the Gibbs free energy change for tautomerization was less negative in solution (DMF and H2O) than in the gas phase, indicating a shift in the equilibrium. scispace.com While there can be a noticeable difference between the gas phase and solution, the distinction between different polar solvents may be less pronounced. scispace.com

Prototropic Tautomerism of Substituent Groups (e.g., Thione-Thiol Tautomerism in Mercapto Derivatives)

In addition to annular tautomerism, 1,2,4-triazole derivatives with appropriate substituents can exhibit prototropic tautomerism involving the substituent group itself. A prominent example is the thione-thiol tautomerism in mercapto-1,2,4-triazoles. najah.edu

These compounds can exist in equilibrium between the thione form (C=S) and the thiol form (C-SH). The position of this equilibrium is influenced by the electronic properties of other substituents on the triazole ring. ncl.res.in In many cases, the thione tautomer is found to be the more stable form in both solution and the solid state. mdpi.comnih.gov

Experimental Evidence for Tautomeric Forms (e.g., X-ray, NMR)

Various experimental techniques provide crucial evidence for the existence and structure of different tautomers.

X-ray crystallography is a powerful tool for determining the solid-state structure of molecules, including the precise location of hydrogen atoms, which can definitively identify the tautomeric form present in the crystal. rsc.orgncl.res.inrsc.org For example, X-ray analysis has confirmed that 3,5-dichloro-1,2,4-triazole exists as the 1H-tautomer in the solid state. mdpi.com In some cases, crystals have been found to contain more than one tautomer. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to study tautomerism in solution. rsc.orgncl.res.inrsc.orgresearchgate.net By analyzing chemical shifts, particularly of ¹H, ¹³C, and ¹⁵N nuclei, researchers can identify the predominant tautomer and, in some cases, observe the dynamic equilibrium between different forms. ncl.res.inresearchgate.net For instance, the appearance of two sets of signals in NMR spectra can indicate a slow exchange between tautomers on the NMR timescale. mdpi.com The addition of an acid like trifluoroacetic acid can catalyze the interconversion, leading to a single set of averaged signals. mdpi.com In many mercapto-1,2,4-triazole derivatives, the presence of a ¹³C signal for the C=S carbon confirms the dominance of the thione form. mdpi.com

Computational Predictions of Tautomeric Stability

Computational chemistry provides valuable insights into the relative stabilities of tautomers and the factors governing the equilibrium. researchgate.net Density Functional Theory (DFT) is a commonly employed method for these studies. tubitak.gov.trscispace.com

By calculating the electronic energies and thermodynamic properties of the different possible tautomers, researchers can predict their relative stabilities. nih.govscispace.comresearchgate.net These calculations can be performed for molecules in the gas phase or in solution using models like the Polarizable Continuum Model (PCM) to account for solvent effects. tubitak.gov.trscispace.com

Computational methods can also be used to simulate spectroscopic data, such as UV/Vis spectra, for the most stable tautomers. researchgate.netacs.orgnih.gov Comparing these simulated spectra with experimental data provides a powerful combined approach for structure assignment and the study of tautomeric behavior. researchgate.netacs.orgnih.gov The choice of the DFT functional and basis set is crucial for obtaining accurate results. acs.orgnih.gov

Computational MethodApplication
Density Functional Theory (DFT)Calculation of relative tautomer stabilities
Polarizable Continuum Model (PCM)Simulation of solvent effects
UV/Vis Spectra SimulationComparison with experimental data for structure validation

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 1-Hydroxy-1,2,4-triazole derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In derivatives of this compound, characteristic IR absorption bands are observed that confirm the presence of key structural features. The triazole ring itself is evidenced by C=N stretching vibrations, which typically appear in the range of 1550-1621 cm⁻¹. farmaciajournal.comsapub.org The C-N stretching of the triazole ring is also identifiable. sapub.org For the hydroxyl group (-OH), a broad stretching band is expected, though its position can be influenced by hydrogen bonding. In related triazole structures, NH stretching bands are observed in the range of 3106-3444 cm⁻¹, which can provide a reference point for identifying the OH group in this compound. farmaciajournal.comsapub.orgmdpi.com

The potential for tautomerism in triazole derivatives, such as the thione-thiol equilibrium in mercapto-substituted triazoles, can also be studied using IR spectroscopy. For instance, the presence of a C=S stretching band around 1164-1257 cm⁻¹ indicates the thione form, while an S-H stretching band around 2550-2750 cm⁻¹ points to the thiol form. farmaciajournal.commdpi.comijsr.net This principle can be extended to analyze the tautomeric possibilities involving the hydroxy group in this compound.

Table 1: Characteristic IR Absorption Bands for 1,2,4-Triazole (B32235) Derivatives

Functional GroupVibration TypeWavenumber (cm⁻¹)References
C=N (Triazole)Stretching1550-1621 farmaciajournal.comsapub.org
C-N (Triazole)Stretching1313-1365 sapub.org
N-HStretching3106-3444 farmaciajournal.comsapub.orgmdpi.com
C=S (Thione)Stretching1164-1257 farmaciajournal.commdpi.comijsr.net
S-H (Thiol)Stretching2550-2750 mdpi.comijsr.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts of the protons are indicative of their local electronic environment.

The protons on the triazole ring typically appear as singlets in the ¹H NMR spectrum. For instance, in some 1,2,4-triazole derivatives, the C-H proton of the triazole ring gives a signal between 5.32 and 5.87 ppm. sapub.org The acidic OH proton in a related 1-hydroxy-3-nitro-1,2,4-triazole derivative shows a broad singlet around 7.80 ppm. uni-muenchen.de The exact chemical shift of the hydroxyl proton in this compound would be influenced by factors such as solvent and concentration due to hydrogen bonding.

Table 2: Representative ¹H NMR Chemical Shifts for Protons in 1,2,4-Triazole Derivatives

Proton TypeChemical Shift (ppm)MultiplicityReferences
Triazole C-H5.32 - 5.87Singlet sapub.org
Hydroxyl O-H~7.80Broad Singlet uni-muenchen.de

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum.

For this compound derivatives, the carbon atoms of the triazole ring have characteristic chemical shifts. In a related compound, 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, the triazole carbon attached to the nitro group (C-NO₂) resonates between 151.2 and 155.3 ppm, while the other triazole carbon appears in the range of 132.0 to 133.3 ppm. uni-muenchen.de In other substituted 1,2,4-triazoles, the triazole carbons (C-3 and C-5) are observed at approximately 144.39 ppm and 153.37 ppm, respectively. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts for Carbons in 1,2,4-Triazole Derivatives

Carbon TypeChemical Shift (ppm)References
Triazole C-3144.39 - 152.70 mdpi.comuni-muenchen.de
Triazole C-5132.0 - 159.24 mdpi.comuni-muenchen.de

Multinuclear NMR Spectroscopy

In addition to ¹H and ¹³C NMR, multinuclear NMR, particularly ¹⁵N NMR, can provide further structural insights into nitrogen-rich heterocyclic compounds like this compound. mdpi.com ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms in the triazole ring, helping to distinguish between different nitrogen environments and confirm the position of substituents. For example, in a study of a related bis-heterocyclic system, all eight nitrogen resonances were assigned using ¹⁵N NMR, with the oxygen-substituted nitrogen atoms showing distinct chemical shifts. rsc.org This technique is valuable for confirming the N-hydroxy substitution in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a quasi-molecular ion peak (e.g., [M+H]⁺ in electrospray ionization), which confirms the molecular weight of the compound. mdpi.commdpi.com The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns in 1,2,4-triazole derivatives involve the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.net For instance, in some derivatives, the fragmentation involves the sequential loss of neutral molecules, leading to characteristic fragment ions. researchgate.net The fragmentation of morpholinium salts of 1,2,4-triazolylthioacetate acids has been shown to involve the formation of a morpholine-methylene cation with m/z=100 upon cleavage of the triazole cycle. innovareacademics.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For 1,2,4-triazole derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π→π* and n→π* electronic transitions. nepjol.info The π→π* transitions, associated with the aromatic triazole ring, are generally observed at shorter wavelengths. nepjol.info The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, occur at longer wavelengths. nepjol.info In a study of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, absorption bands in the 220-240 nm range were attributed to n→π* transitions, while those above 250 nm were assigned to π→π* transitions. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystal Structure Analysis (Bond Lengths, Angles, Conformation)

Single-crystal X-ray diffraction studies have been instrumental in determining the molecular geometry of this compound and its derivatives. For instance, in a combined bis-heterocyclic system containing a this compound moiety, the bond lengths within the triazole ring are consistent with alternating single and double bonds. rsc.org Specifically, N-N bond lengths are in the range of 1.309(4) Å to 1.332(3) Å, and N-C bond lengths are approximately 1.339(4) Å to 1.341(4) Å. rsc.org The N-O bond length for the N-oxide in the this compound ring is around 1.339(3) Å, which is a typical value for N-hydroxides that donate electron density into the aromatic system. rsc.org

The introduction of a hydroxy group at the N1 position can influence the bond angles within the triazole ring. For example, the C1–N1–N2 angle is observed to be slightly elongated in N-hydroxy derivatives compared to their parent compounds. uni-muenchen.de In one case, the N1–O1–H1 angle was found to be 107(3)°, which is close to the ideal tetrahedral angle but deviates slightly, likely due to hydrogen bonding interactions. rsc.org The conformation of these molecules is often planar or nearly planar. For example, a derivative of this compound was found to have a nearly planar anion with a dihedral angle of 175.4(3)° between the N5–C2–C1–N1 atoms. rsc.org

Interactive Table: Selected Bond Lengths and Angles for a this compound Derivative rsc.org

Bond/AngleValue (Å/°)
N5–N61.332(3) Å
N2–N31.309(4) Å
N1–C11.339(4) Å
N7–C21.341(4) Å
O1–N11.339(3) Å
N1–O1–H1107(3)°
N5–O2–H2102(3)°

Crystallographic Data for Triazolium Salts

The formation of salts with this compound and its derivatives leads to distinct crystal packing and intermolecular interactions, which can be thoroughly analyzed by XRD. The crystallographic data for these salts provide insights into their solid-state properties. For example, a hydrazinium (B103819) salt of a this compound derivative crystallizes in the monoclinic space group P21/c with a cell volume of 528.11(19) ų and a density of 1.750 g cm⁻³ at 173 K. rsc.org In this structure, the nearly planar anions form a layer-like structure, with the hydrazinium cations occupying the spaces between the layers and participating in extensive hydrogen bonding. rsc.org

The crystal system and space group can vary depending on the counterion and the presence of solvent molecules. For instance, a trihydrate of a bis-heterocyclic compound containing this compound crystallizes in the orthorhombic space group Cmca with a cell volume of 1969.5(7) ų and a density of 1.809 g cm⁻³ at 293 K. rsc.org The crystal densities of N-oxide containing triazole compounds are often higher than their non-N-oxide counterparts due to increased intermolecular bonding interactions involving the N-oxide group. uni-muenchen.de

Interactive Table: Crystallographic Data for a Hydrazinium Salt of a this compound Derivative rsc.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Cell Volume (ų)528.11(19)
Z (molecules/cell)2
Density (g cm⁻³)1.750 (at 173 K)
a (Å)3.6755(4)
b (Å)8.0751(9)
c (Å)17.8693(18)

Other Spectroscopic and Analytical Techniques

Beyond XRD, a suite of other spectroscopic and analytical methods are employed to fully characterize this compound and its derivatives, providing complementary information about their electronic structure, thermal stability, and elemental composition.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique that detects species with unpaired electrons. While this compound itself is not a radical, ESR spectroscopy is highly valuable for studying its metal complexes. For instance, high-frequency EPR (HF-EPR) has been used to investigate the magnetic properties of Co(II), Ni(II), and Cu(II) complexes with Schiff-base ligands derived from 4-amino-1,2,4-triazole. rsc.org

In a study of a Co(II) complex, the HF-EPR spectrum was simulated to determine the zero-field splitting parameter (D), which provides information about the magnetic anisotropy of the complex. rsc.org The results indicated a negative D value, suggesting an easy-axis anisotropy. rsc.org Similarly, for a Cu(II) complex, the EPR spectrum allowed for the determination of the anisotropic g-values (gx, gy, gz), which are characteristic of the electronic environment of the Cu(II) ion. rsc.org

Thermal Analysis (DTA, TGA)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability of this compound and its compounds. DTA measures the temperature difference between a sample and a reference material as a function of temperature, revealing phase transitions and decomposition events. TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss due to decomposition or dehydration.

For a derivative of this compound, DTA measurements showed a decomposition temperature of 167 °C, with an initial endothermic signal around 71 °C corresponding to the loss of crystal water, which was confirmed by TGA. rsc.org In another study, the DTA thermogram of 1,2,4-triazole showed two endothermic peaks at 121.98°C (melting) and 210.42°C (decomposition). omicsonline.orgresearchgate.net The TGA analysis of various 1,2,4-triazole derivatives has shown single-step decomposition processes occurring over a range of temperatures, for example, between 100-600 °C with significant weight loss. jocpr.com

Interactive Table: Thermal Decomposition Data for 1,2,4-Triazole Derivatives jocpr.com

Compound CodeTemperature Range (°C)% Weight Loss (Total)Assignment
MM4c100-60090.49Single step decomposition
MM4d100-50090.11Single step decomposition
MM4e100-50087.35Single step decomposition

Elemental Analysis (CHN)

Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. This method provides the percentage composition of these elements in the sample, which can be compared with the theoretical values calculated from the proposed molecular formula.

The synthesis of new 1,2,4-triazole derivatives is routinely followed by elemental analysis to verify their composition. For example, in the synthesis of various substituted 1,2,4-triazoles, the experimentally found percentages of C, H, and N were in close agreement (typically within ±0.4%) with the calculated values, thus confirming the successful synthesis of the target compounds. mdpi.comresearchgate.netjournalofbabylon.comjournalofbabylon.com This analytical technique is often used in conjunction with spectroscopic methods to provide a complete characterization of the synthesized molecules. rsc.orgajol.inforsc.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for studying 1,2,4-triazole (B32235) derivatives, offering a balance between computational cost and accuracy. researchgate.netmdpi.com These calculations are fundamental to understanding the molecule's behavior and properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 1-hydroxy-1,2,4-triazole, known as its optimized geometry. researchgate.net Methods such as B3LYP with basis sets like 6-31G(d) or 6-311G** are commonly used to perform these optimizations. mdpi.comtandfonline.com The resulting structural parameters, including bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comresearchgate.net For instance, in studies of related 1,2,4-triazole derivatives, calculated geometries have shown good agreement with crystal structures. tandfonline.com The optimization process for different tautomers and conformers helps in identifying the ground state structure, which is the most stable form of the molecule.

The electronic properties of this compound and its derivatives are extensively studied using DFT. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comsapub.org A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. mdpi.com For example, calculations on nitro derivatives of this compound show how substituents influence this gap. rsc.org In one study on 1,2,4-triazole derivatives, the HOMO-LUMO gap was calculated to be 5.2181 eV. researchgate.net

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. rsc.orgresearchgate.net This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netrsc.org For N-oxide derivatives of triazoles, positive potential regions are often observed around the N-oxidized group, indicating a preference for electrophilic reactions. rsc.org

Table 1: Calculated Electronic Properties of 1,2,4-Triazole Derivatives

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazoliumDFT/B3LYP/6-311G(d,p)-4.641-1.8942.747 sapub.org
4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thioneDFT (Gas Phase)-7.141-1.9225.218 researchgate.net
Adamantane-linked 1,2,4-triazole (NO2 substituted)B3LYP/6-31G(d,p)Not Specified-2.27Lower than halogenated analogues mdpi.com

Theoretical vibrational frequency calculations are performed to complement experimental infrared (IR) spectroscopy. researchgate.net By using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a molecule's harmonic vibrational frequencies can be computed. researchgate.netresearchgate.net These calculated frequencies are often scaled by specific factors to correct for approximations in the theoretical model, such as the neglect of anharmonicity and incomplete electron correlation. researchgate.net The scaled theoretical frequencies are then compared with experimental FT-IR spectra to provide a detailed assignment of the vibrational modes, linking specific absorption bands to the stretching, bending, or twisting of particular chemical bonds. researchgate.netnih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Derivative

Vibrational ModeExperimental (IR)Calculated (DFT)Reference
OH Stretching33123648 researchgate.net
NH Stretching (Primary Amine)34493551 researchgate.net
N-N Stretching10821083, 1119 researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. tandfonline.comnih.govuzhnu.edu.ua Calculations are performed on the optimized geometry of the compound, and the computed isotropic shielding values are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). uzhnu.edu.uaresearchgate.net Comparing these predicted chemical shifts with experimental NMR data is a powerful tool for structural elucidation and for distinguishing between different isomers or tautomers. researchgate.netuzhnu.edu.ua For various 1,2,4-triazole derivatives, a good correlation between calculated and experimental chemical shifts has been demonstrated. tandfonline.comresearchgate.net

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a 1,2,4-Triazole Derivative

Carbon AtomExperimental (δ ppm)Calculated (δ ppm)Reference
Aromatic C (bound to nitro group)140.0153.0 researchgate.net
Unsaturated C (aromatic ring)122.4-136.6127.8-142.5 researchgate.net

The standard enthalpy of formation (or heat of formation, HOF) is a critical thermochemical property, especially for energetic materials, as it quantifies the energy stored within a molecule. researchgate.net Theoretical methods are used to calculate both gas-phase and condensed-phase heats of formation. nih.gov High-level computational methods like CBS-4M or isodesmic reactions combined with DFT are employed to achieve high accuracy. researchgate.netbibliotekanauki.pl Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are particularly effective for canceling out systematic errors in calculations. bibliotekanauki.pl For many nitrogen-rich heterocycles like 1,2,4-triazoles, the HOF is highly positive, indicating that the compounds are endothermic and store a significant amount of chemical energy. researchgate.netnih.gov

Prediction of Energetic Properties

For this compound and its derivatives, particularly those substituted with nitro groups, computational methods are essential for predicting their performance as energetic materials. researchgate.net The introduction of an N-oxide group, as in this compound, is a known strategy to improve the oxygen balance and energetic properties of azole compounds. researchgate.netnih.gov

Using the calculated condensed-phase heat of formation and the molecular density (which can also be predicted computationally), key detonation parameters such as detonation velocity (D) and detonation pressure (P) can be estimated using specialized software like EXPLO5. researchgate.net These predictions are vital for the rational design of new high-energy-density materials (HEDMs), allowing for the screening of potential candidates before undertaking challenging and hazardous synthesis. uni-muenchen.de Studies on dinitro-bis-1,2,4-triazole-1,1'-diol, a related structure, have shown that the introduction of the N-oxide functionality leads to superior energetic performance compared to analogues without it. researchgate.net

Detonation Velocity and Pressure Calculations

The detonation velocity (D) and detonation pressure (P) are crucial parameters for characterizing the performance of energetic materials. For derivatives of this compound, these properties have been calculated using established methods such as the Kamlet-Jacobs (K-J) equations and the Becker–Kistiakowsky–Wilson (BKW) equation of state. researchgate.netresearchgate.netrsc.org

Studies on nitro derivatives of this compound have shown that their calculated detonation velocities can be comparable to conventional explosives like RDX and HMX. researchgate.net For instance, certain nitro derivatives of this compound exhibit detonation velocities around 8 km/s. researchgate.net The introduction of N-oxides into triazole compounds, creating derivatives like dinitro-bis-1,2,4-triazole-1,1'-diol, has been shown to improve energetic properties, with calculations predicting superior performance compared to their non-oxidized counterparts. nih.gov

For a series of designed bridged 1,2,4-triazole N-oxides, impressive detonation velocities in the range of 9.28–9.49 km/s and detonation pressures from 21.22–41.31 GPa have been calculated. rsc.orgnih.gov Similarly, a group of 1,2,4-triazole N-oxide derivatives with isomerized nitro and amino groups (NATNOs) were predicted to have high detonation velocities, with some reaching up to 9906 m/s. mdpi.com These computational predictions highlight the potential of the this compound scaffold in designing high-performance energetic materials. rsc.orgnih.govmdpi.com

Table 1: Calculated Detonation Properties of this compound Derivatives

Compound Class Detonation Velocity (km/s) Detonation Pressure (GPa) Calculation Method
Nitro derivatives ~8 25–29 Kamlet-Jacobs
Bridged N-oxides 9.28–9.49 21.22–41.31 Kamlet-Jacobs
NATNOs up to 9.906 Not specified Not specified
Dinitro-bis-1,2,4-triazole-1,1'-diol derivatives Superior to non-N-oxide versions Superior to non-N-oxide versions EXPLO5.05

Data sourced from multiple computational studies. researchgate.netrsc.orgnih.govmdpi.com

Crystal Density Predictions

Crystal density is a fundamental property for energetic materials as it significantly influences their detonation performance. Computational methods, often based on Density Functional Theory (DFT), are employed to predict the crystal densities of novel compounds. rsc.orgnih.govdntb.gov.ua

For nitro derivatives of this compound, such as 3-nitro-, 5-nitro-, and 3,5-dinitro-1-hydroxy-1,2,4-triazoles, theoretical densities have been calculated to be 1.89, 1.70, and 1.61 g/cm³, respectively. researchgate.net These values are comparable to that of TNT (1.64 g/cm³). researchgate.net In another study focusing on bridged 1,2,4-triazole N-oxides, the designed compounds were predicted to have high densities ranging from 1.87 to 1.98 g/cm³. rsc.orgnih.gov Furthermore, a series of 1,2,4-triazole N-oxide derivatives (NATNOs) were all predicted to have crystal densities greater than 1.80 g/cm³. mdpi.com

These predictions are vital in the initial screening of potential energetic materials, as higher density often correlates with higher detonation velocity and pressure. rsc.orgdntb.gov.ua

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding interactions between a small molecule (ligand) and a macromolecular target, such as an enzyme. These techniques are instrumental in drug discovery and design, and have been applied to derivatives of 1,2,4-triazole to explore their biological potential.

Binding Affinity Predictions with Biological Targets (e.g., Enzymes)

Molecular docking studies have been conducted on various 1,2,4-triazole derivatives to predict their binding affinities with specific biological targets. For instance, some 1,2,4-triazoles have been investigated as potential antifungal agents by targeting cytochrome P450 dependent lanosterol (B1674476) 14-α-demethylase (CYP51). scitechnol.com Docking studies revealed that certain triazole derivatives exhibit low binding affinity values, indicating a stable ligand-target complex and potential for inhibition. scitechnol.com

In another study, 1,2,4-triazole tethered β-hydroxy sulfides were evaluated as bacterial tyrosinase inhibitors. nih.gov The most potent compound identified in vitro, compound 11c, also showed a strong binding affinity in docking simulations with a score of -7.08 kcal/mol, which was superior to the reference inhibitors kojic acid (-5.78 kcal/mol) and ascorbic acid (-5.59 kcal/mol). nih.gov Adamantane-linked 1,2,4-triazole derivatives have been docked into the active site of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for metabolic diseases. mdpi.comnih.gov These compounds showed promising binding affinity scores, comparable to the co-crystallized ligand. mdpi.com

Table 2: Predicted Binding Affinities of 1,2,4-Triazole Derivatives with Biological Targets

Derivative Class Target Enzyme Predicted Binding Affinity (kcal/mol)
1,2,4-Triazole (UIA) Candida albicans CYP51 -7.8
1,2,4-Triazole β-hydroxy sulfide (B99878) (11c) Bacterial Tyrosinase -7.08
Adamantane-linked 1,2,4-triazole 11β-HSD1 -7.50 to -8.92

Data compiled from various molecular docking studies. scitechnol.comnih.govmdpi.com

Conformational Analysis and Ligand-Receptor Interactions

For 1,2,4-triazole derivatives targeting the fungal enzyme CaCYP51, docking analysis identified key amino acid residues like HIS, LEU, and ALA in the active binding pocket. scitechnol.com Similarly, for the bacterial tyrosinase inhibitor 11c, conformational analysis showed that it binds strongly within the substrate-binding site of the enzyme. nih.gov In the case of adamantane-linked 1,2,4-triazoles and the 11β-HSD1 enzyme, docking results showed that the adamantane (B196018) moiety is buried deep within a hydrophobic pocket, leading to strong hydrophobic interactions. mdpi.com The triazole portion of these molecules was observed to form hydrogen bond interactions with key catalytic residues, such as Tyr183. mdpi.com These detailed interaction analyses are crucial for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. mdpi.com

Quantum-Chemical Calculations for Tautomerism and Reactivity

Quantum-chemical calculations are essential for understanding the fundamental electronic properties of molecules, including tautomerism and reactivity. For 1,2,4-triazole and its derivatives, these calculations help to elucidate the relative stability of different tautomeric forms and predict their chemical behavior.

Tautomerism is a key feature of the 1,2,4-triazole ring system. mdpi.com Quantum-chemical studies, often using Density Functional Theory (DFT) methods like B3LYP, have been employed to investigate the tautomeric equilibria of 1,2,4-triazole derivatives. researchgate.nettubitak.gov.tr For a series of substituted 1,2,4-triazoles, calculations revealed that the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form in the aqueous phase. researchgate.nettubitak.gov.tr In the gas phase, studies on 1,2,4-triazole-3-thione derivatives indicated that the thione form is the predominant species. nih.gov

These theoretical calculations are valuable for interpreting experimental data and for understanding how factors like substitution and solvent affect the tautomeric preference. researcher.life The predominance of a particular tautomer can significantly influence the molecule's reactivity and its ability to interact with biological targets. For example, protonation processes, which are crucial for reactivity, have been studied computationally, indicating the predominance of the 1H-1,2,4-triazole form upon protonation. researchgate.nettubitak.gov.tr

Coordination Chemistry of 1 Hydroxy 1,2,4 Triazole and Its Derivatives

Ligand Properties of 1,2,4-Triazole (B32235) Core and its 1-Hydroxy Variants

The 1,2,4-triazole ring system is a versatile building block in coordination chemistry, capable of forming a wide array of complexes with transition metals. mdpi.commdpi.comtennessee.edu The introduction of a hydroxyl group at the 1-position (1-hydroxy-1,2,4-triazole) further enhances its coordination capabilities and introduces new possibilities for complex formation.

Versatility as Ligands for Transition Metals

1,2,4-triazoles and their derivatives are well-regarded for their ability to act as ligands for a variety of transition metals. mdpi.commdpi.comtennessee.edu This versatility stems from the presence of multiple nitrogen atoms within the heterocyclic ring, each with a lone pair of electrons available for donation to a metal center. These ligands can form stable coordination compounds with diverse dimensionalities, including discrete polynuclear complexes, one- and two-dimensional polymers, and three-dimensional metal-organic frameworks (MOFs). mdpi.com The ability of the 1,2,4-triazole moiety to bridge metal centers via its N1 and N2 atoms is a key factor in the formation of these extended structures. mdpi.com

Multiple Binding Sites and Coordination Modes (Monodentate, Bridging)

The 1,2,4-triazole core offers several potential coordination sites, leading to various binding modes. It can act as a monodentate ligand, coordinating to a single metal ion through one of its nitrogen atoms. isres.org More commonly, it functions as a bridging ligand, linking two metal centers. The most prevalent bridging mode involves the N1 and N2 atoms of the triazole ring, creating a stable N1-N2 bridge. mdpi.comrsc.org This bridging capability is fundamental to the construction of polynuclear and polymeric coordination architectures. mdpi.commdpi.com The specific coordination mode adopted can be influenced by factors such as the metal ion, the counter-anion, and the presence of substituents on the triazole ring. acs.org

Steric and Electronic Effects of Substituents on Coordination

The coordination behavior of the 1,2,4-triazole core can be significantly modified by the introduction of substituents. The chemical nature of these substituents influences both the steric and electronic properties of the ligand, thereby affecting the structure and properties of the resulting metal complexes. mdpi.com

Electronic effects of substituents can alter the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups can have the opposite effect. tandfonline.com These electronic modifications can be used to fine-tune the properties of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Complexes with First-Row Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Complexes of first-row transition metals with 1,2,4-triazole-based ligands are typically prepared by reacting the ligand with a metal salt, such as a chloride or acetate (B1210297), in a suitable solvent like ethanol (B145695) or methanol. tandfonline.comsamipubco.com The reaction conditions, such as temperature and pH, can be adjusted to promote the formation of the desired product. oszk.hu In many cases, the metal complexes precipitate from the reaction mixture and can be isolated by filtration. tandfonline.comoszk.hu

For example, the synthesis of Co(II), Ni(II), and Cu(II) complexes with 1,2,4-triazole Schiff base derivatives has been achieved by refluxing an ethanolic solution of the ligand with the corresponding metal chloride. tandfonline.comtandfonline.com Similarly, Zn(II) complexes have been prepared by reacting 1,2,4-triazole derivatives with zinc acetate in ethanol. researchgate.net The stoichiometry of the reactants is a critical factor in determining the final product. tandfonline.comnih.gov

Table 1: Examples of Synthesized First-Row Transition Metal Complexes with 1,2,4-Triazole Derivatives

Metal IonLigand TypeSynthetic MethodResulting Geometry
Co(II)1,2,4-Triazole Schiff BaseReflux in ethanol with CoCl₂·6H₂OOctahedral tandfonline.comnih.gov, Square Pyramidal tandfonline.com
Ni(II)1,2,4-Triazole Schiff BaseReflux in ethanol with NiCl₂·6H₂OOctahedral tandfonline.comnih.gov, Square Planar researchgate.net
Cu(II)1,2,4-Triazole Schiff BaseReflux in ethanol with CuCl₂·2H₂ODistorted Octahedral tandfonline.comnih.gov, Square Pyramidal tandfonline.com
Zn(II)1,2,4-Triazole Schiff BaseReaction with zinc acetate in ethanolTetrahedral samipubco.com, Octahedral tandfonline.comnih.gov
Cu(II)4-Amino-4H-1,2,4-triazoleReaction with CuCl₂1D Coordination Polymer mdpi.com
Zn(II)3-R-1H-1,2,4-triazole-5-amineReaction with ZnCl₂ in methanol/ethanolTetrahedral or Octahedral ufv.br

Characterization of these complexes is essential to confirm their formation and elucidate their structures. Common techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups like C=N. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR can provide detailed information about the ligand environment upon coordination. tandfonline.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. tandfonline.com

Mass Spectrometry: To determine the molecular weight of the complex. samipubco.com

Elemental Analysis: To confirm the empirical formula of the synthesized compound. asianpubs.org

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. rsc.org

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can help in assigning the geometry. tandfonline.com

Molar Conductivity Measurements: To determine whether the complex is an electrolyte in solution. samipubco.com

These characterization methods provide a comprehensive understanding of the synthesized metal complexes, from their basic composition to their intricate structural and electronic properties.

Synthesis of Organotin(IV) Complexes

The synthesis of organotin(IV) complexes with 1,2,4-triazole-derived ligands, particularly Schiff bases, has been an active area of research. isres.orgresearchgate.netscihorizon.com These complexes are of interest due to their potential industrial and biological applications. isres.org The electron-accepting nature of the tin atom and the presence of vacant 5d atomic orbitals facilitate coordination with hetero-donor atoms. isres.org

A common synthetic route involves the reaction of organotin(IV) halides, such as dibutyltin (B87310) dichloride, dimethyltin (B1205294) dichloride, and tributyltin chloride, with Schiff base ligands derived from the condensation of compounds like 4-amino-3-hydrazino-5-mercapto-4H-1,2,4-triazole and various aldehydes. researchgate.netresearchgate.net For instance, new triorganotin(IV) complexes with the general formula R3SnL have been synthesized, where L is the monoanion of a Schiff base derived from (E)-4-amino-3-(2-(4-hydroxybenzylidene)hydrazinyl)-1H-1,2,4-triazole-5(4H)-thione. researchgate.net Spectroscopic characterization of these complexes often reveals a distorted trigonal-bipyramidal geometry around the tin atom, with the Schiff base acting as a monoanionic bidentate ligand. isres.org In some cases, a distorted tetrahedral geometry around the tin center has been proposed. researchgate.net

The synthesis can be carried out using methods like the sodium salt method, where the triazole derivative is first deprotonated. isres.org The resulting complexes are often characterized by various spectroscopic techniques, including FT-IR, NMR (¹H, ¹³C, ¹¹⁹Sn), and ESI-MS spectrometry. researchgate.net

Table 1: Examples of Synthesized Organotin(IV) Complexes with 1,2,4-Triazole Derivatives

Organotin(IV) PrecursorLigand TypeProposed Geometry
R₃SnClSchiff base from 4-amino-3-hydrazino-5-mercapto-4H-1,2,4-triazoleDistorted tetrahedral
R₂SnCl₂Schiff base from 4-amino-3-(2(2-hydroxybenzylidene) hydrazinyle)-1H-1,2,4-triazole-5(4H)-thioneDistorted trigonal bipyramidal
R₃SnClSchiff base from 1,2,4-triazole and 2-hydroxybenzaldehydeDistorted trigonal-bipyramidal

Formation of Mixed-Ligand Chelates

The formation of mixed-ligand chelates involving 1,2,4-triazole derivatives allows for the fine-tuning of the coordination environment and properties of the resulting metal complexes. These complexes often incorporate a 1,2,4-triazole-based ligand alongside another chelating agent, such as 8-hydroxyquinoline (B1678124). jchemlett.com This approach is considered promising for developing new compounds with enhanced biological activity. jchemlett.com

For example, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) have been synthesized using a Schiff base derived from acetophenone (B1666503) and 2-aminophenol (B121084) as the primary ligand and 8-hydroxyquinoline as the secondary ligand. jchemlett.com The synthesis is typically carried out by reacting a metal salt with the Schiff base ligand, followed by the addition of the secondary ligand in an appropriate solvent like ethanol. jchemlett.com

In another example, new mixed-ligand chelates of the type [M(L)(H₂O)₃] (where M = Co(II), Ni(II), Cu(II), and Zn(II)) were synthesized using 2-(((3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol as the primary ligand. researchgate.net The synthesis involved reacting the ligand with the corresponding metal acetates in a 1:1 molar ratio. researchgate.net Spectroscopic and analytical studies suggested that the ligand acts in a binegative tridentate manner, coordinating through the phenolic oxygen, azomethine nitrogen, and thiol sulfur, resulting in an octahedral geometry for the metal complexes. researchgate.net

Design and Synthesis of N-Heterocyclic Carbene Ligands and their Complexes

N-heterocyclic carbenes (NHCs) derived from 1,2,4-triazole are a significant class of ligands in organometallic chemistry. scispace.com These ligands are known for their strong σ-donating properties, comparable to the more common imidazole-based NHCs. scispace.comias.ac.in The synthesis of these NHC ligands and their corresponding metal complexes has been a subject of considerable research. ias.ac.inresearchgate.netrsc.org

The synthesis of 1,2,4-triazole-derived NHC complexes often begins with the quaternization of a substituted 1,2,4-triazole to form a triazolium salt. ias.ac.inresearchgate.net These salts serve as precursors to the NHC ligands. Metal complexes can then be synthesized through various methods, including transmetalation from a silver(I)-NHC complex. ias.ac.inresearchgate.net For instance, silver(I) complexes of N/O-functionalized NHCs derived from 1,2,4-triazoles have been synthesized by reacting the corresponding triazolium chloride salts with silver oxide. ias.ac.in These silver complexes have been shown to be effective transmetalating agents for the synthesis of gold(I) and copper(I) complexes. ias.ac.in

A series of platinum(II) complexes of 1,2,4-triazole derived NHCs with the general formula cis-[PtCl₂(R-tazy)(DMSO)] have also been successfully synthesized. researchgate.net The synthesis involved a reaction sequence starting from the triazolium precursors, proceeding through a silver(I) carbene intermediate, followed by transmetalation with a platinum(II) precursor. researchgate.net Theoretical studies on these NHCs have been conducted to understand their stereoelectronic properties, which are crucial for their application in catalysis. scispace.com

Table 2: Synthetic Strategies for 1,2,4-Triazole-Derived NHC Complexes

MetalSynthetic MethodPrecursors
Silver(I)Direct reaction1,2,4-Triazolium chloride salt, Ag₂O
Gold(I), Copper(I)TransmetalationSilver(I)-NHC complex, (SMe₂)AuCl or (SMe₂)CuBr
Platinum(II)Transmetalation via Ag(I) intermediate1,2,4-Triazolium salt, dichloro(1,5-cyclooctadiene)platinum(II)
Rhodium(I)Direct reactionChiral bis-1,2,4-triazolium salts

Structural Elucidation of Metal Complexes

Coordination Geometry and Stereochemistry

Metal complexes of 1,2,4-triazole derivatives exhibit a wide range of coordination geometries and stereochemistries. isres.org For instance, in organotin(IV) complexes, the geometry around the tin atom is often found to be a distorted trigonal-bipyramidal or a skewed tetrahedral geometry. isres.orgresearchgate.net

In complexes with transition metals, octahedral geometry is frequently observed. isres.orgnih.govajol.infoijsrst.comeurjchem.com For example, Co(II), Ni(II), and Zn(II) complexes with certain Schiff base ligands derived from 3-amino-1H-1,2,4-triazole adopt an octahedral geometry. nih.gov Similarly, trinuclear complexes of Ni(II), Co(II), and Zn(II) with 3,5-diamino-1,2,4-triazole have been reported to have a distorted octahedral environment around the central metal ions. eurjchem.com However, other geometries are also possible. For instance, some Cu(II) complexes exhibit a distorted octahedral or square planar geometry, while certain Ni(II) complexes can be square planar. nih.govgrafiati.com In a study of Ag(I) complexes with 4-amino-4H-1,2,4-triazole, two different coordination geometries were observed in the same crystal structure: a slightly bent configuration and a distorted tetrahedral geometry. mdpi.com

Ligand-Metal Bonding Characteristics

The bonding between the 1,2,4-triazole-derived ligand and the metal center is typically established through the nitrogen atoms of the triazole ring and other donor atoms present in the ligand, such as oxygen or sulfur from substituent groups. isres.orgresearchgate.netnih.gov In Schiff base complexes, coordination often occurs through the phenolic oxygen and the azomethine nitrogen. isres.orggrafiati.com

FT-IR spectroscopy is a key tool for investigating ligand-metal bonding. The shift in the vibrational frequencies of functional groups upon coordination provides evidence of bonding. For example, a low-frequency shift of the ν(C=N) band suggests coordination of the azomethine nitrogen to the metal ion. tandfonline.com Similarly, changes in the bands associated with phenolic C-O stretching indicate coordination of the phenolic oxygen. tandfonline.com In the case of N-heterocyclic carbene complexes, the bonding is characterized by a strong σ-donation from the carbene carbon to the metal center. ias.ac.in

Oligonuclear and Polynuclear Architectures

A remarkable feature of 1,2,4-triazole and its derivatives is their ability to act as bridging ligands, leading to the formation of oligonuclear and polynuclear structures. isres.orgeurjchem.commdpi.comethz.chresearchgate.net The triazole ring can bridge two or even three metal centers through its nitrogen atoms. ethz.ch This bridging capability is a general feature and has been observed in a variety of metal complexes. mdpi.comresearchgate.net

For example, 4-amino-4H-1,2,4-triazole can act as a bridging ligand, connecting two different metal centers to form a two-dimensional coordination polymer. mdpi.com Trinuclear complexes of Ni(II), Co(II), and Zn(II) have been synthesized where the metal centers are bridged by 3,5-diamino-1,2,4-triazole ligands. eurjchem.com The formation of these polynuclear architectures is influenced by factors such as the nature of the metal ion, the substituents on the triazole ring, and the counter-anions present in the complex. ethz.ch These polynuclear structures can exhibit interesting properties, such as spin-crossover behavior in some iron(II) complexes. ethz.ch

Research into Material Applications of Metal-Triazole Complexes

The versatile coordination behavior of 1,2,4-triazole and its derivatives has led to the development of a wide array of metal complexes with tunable properties. These properties make them highly attractive for various material science applications. The ability of the triazole ring to act as a bridging ligand facilitates the formation of polynuclear and polymeric structures, which are central to many of the observed phenomena. ethz.chmdpi.com Research has particularly focused on the optical and magnetic properties of these materials, leading to significant advancements in fields such as light-emitting devices and molecular switches.

Metal complexes incorporating 1,2,4-triazole derivatives are of significant interest for their luminescent properties, which are applicable in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other photoactive materials. researchgate.netresearchgate.net The luminescence in these complexes often arises from intraligand transitions, with the metal center playing a crucial role in enhancing or tuning the emission through effects like chelation-induced rigidity, which reduces non-radiative decay pathways. medcraveonline.com

Research has shown that complexes of metals such as zinc(II), cadmium(II), copper(I), and europium(III) with substituted triazoles exhibit strong luminescence. researchgate.netisres.orgrsc.org For instance, zinc(II) complexes with ligands derived from the reaction of 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole and salicylaldehyde (B1680747) (which contains a hydroxyl group) show strong green-blue luminescence in the solid state. researchgate.net The choice of metal and the specific substituents on the triazole ring allows for the fine-tuning of emission colors from blue to orange. researchgate.net

The presence of a hydroxyl group, particularly an o-hydroxyphenyl substituent, on the triazole ring is a key structural feature for creating highly efficient luminophors. researchgate.net This is because the hydroxyl group can participate in excited-state intramolecular proton transfer (ESIPT), a process that can lead to large Stokes shifts and dual emission, which are desirable properties for various optical applications. Beryllium and zinc(II) chelates of o-hydroxyphenyl-1,2,4-triazole derivatives have been synthesized and shown to be effective metal-complex luminophors. researchgate.net For example, a beryllium complex of a hydroxyphenyl-benzthiazolyl-1,2,4-triazole derivative exhibits strong violet luminescence with a high quantum yield, making it a promising material for photo- and electroluminescent applications. researchgate.net Similarly, europium(III) complexes with Salen-type ligands that incorporate 1,2,4-triazole moieties demonstrate fluorescence and phosphorescence, indicating effective energy transfer from the ligand to the metal center. ucj.org.ua

Table 1: Photoluminescent Properties of Selected Metal-Triazole Derivative Complexes

Complex/Ligand Metal Ion Emission Maxima (λem, nm) Quantum Yield (Φ) Emission Color Reference(s)
Zinc complex with 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole derivative Zn(II) Not specified Not specified Strong Green-Blue researchgate.net
Beryllium complex of o-hydroxyphenylbenzthiazolyl-1,2,4-triazole Be(II) 431–434 0.56–0.64 Violet researchgate.net
Zinc(II) complex of 5-(2-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole* Zn(II) Not specified 0.115–0.334 Not specified researchgate.net
Copper(I) dimer with 1,2,4-triazole bridge and aminophosphane ligands Cu(I) Not specified up to 0.42 Blue to Yellow rsc.org
Europium(III) complex with Salen-type 1,2,4-triazole ligand Eu(III) 400-500 (Fluorescence) Not specified Not specified ucj.org.ua

Note: While an oxadiazole, its structural similarity to hydroxyphenyl-triazoles provides relevant comparative data.

One of the most extensively studied phenomena in the coordination chemistry of 1,2,4-triazoles is the spin-crossover (SCO) behavior observed in iron(II) complexes. ethz.ch These materials can switch between a low-spin (LS, diamagnetic) state and a high-spin (HS, paramagnetic) state in response to external stimuli such as temperature, pressure, or light. ethz.ch This switching is accompanied by a change in physical properties, including color (thermochromism), making them promising for applications in molecular memory, sensors, and display devices. ethz.chmdpi.com

The archetypal SCO systems are one-dimensional (1D) coordination polymers with the general formula [Fe(II)(R-trz)₃]X₂, where 'R-trz' is a 4-substituted-1,2,4-triazole and 'X' is a counter-anion. mdpi.com In these chain-like structures, the iron(II) centers are bridged by three N1,N2-coordinated triazole ligands, resulting in an octahedral coordination environment. The electronic nature and steric bulk of the substituent 'R' at the N4 position of the triazole ring, as well as the nature of the counter-anion, significantly influence the SCO properties, such as the transition temperature (T₁/₂) and the width of the thermal hysteresis loop (ΔT). mdpi.comacs.org

While many studies have focused on substituents like amino groups (e.g., 4-amino-1,2,4-triazole, NH₂-trz), the principles apply to a wide range of functional groups. mdpi.com The introduction of groups capable of forming hydrogen bonds or having different steric requirements can finely tune the cooperative interactions along the polymeric chain, which are crucial for abrupt spin transitions and wide hysteresis loops. For instance, studies on dinuclear iron(II) complexes with more complex bis-terdentate 1,2,4-triazole-based ligands have shown that varying the N4-substituent (from isobutyl to phenyl to hexadecyl) systematically alters the SCO transition temperature. acs.org Although direct studies on this compound in these polymeric systems are less common, the effect of hydroxyl-containing counter-ions, such as 4-hydroxy-1-naphthalenesulfonate, has been shown to modify the SCO behavior, indicating that hydroxyl groups within the crystal lattice play a key role in modulating the spin transition. mdpi.com

Table 2: Spin-Crossover Properties of Selected Iron(II)-Triazole Complexes

Complex Spin Transition T₁/₂ (K) Hysteresis Width (ΔT, K) Reference(s)
Fe(II)(NH₂-trz)₃₂·xH₂O (o-tos salt) LS ↔ HS ~250 80 mdpi.com
Fe(II)(H-trz)₂.₈₅(NH₂-trz)₀.₁₅₂·H₂O LS ↔ HS ~300 Large mdpi.com
Fe(II)₂(PMibT)₂₄·3H₂O [HS-HS] ↔ [HS-LS] 234 Not specified (gradual) acs.org
Fe(II)₂(PMPhT)₂₄ [HS-HS] ↔ [HS-LS] 187 Not specified (gradual) acs.org
Fe(II)₂(PMC₁₆T)₂₄ [HS-HS] ↔ [HS-LS] 224 Not specified (gradual) acs.org

Note: T₁/₂ is the temperature at which 50% of the centers have switched spin states. PMRT are 4-substituted-3,5-bis{[(2-pyridylmethyl)-amino]methyl}-4H-1,2,4-triazoles.

Applications in Advanced Materials and Agrochemistry

High-Energy-Density Materials (HEDMs) Research

The quest for new high-energy-density materials (HEDMs) that offer superior performance and enhanced safety profiles over conventional explosives has led researchers to explore nitrogen-rich heterocyclic compounds. The 1-hydroxy-1,2,4-triazole scaffold is a promising candidate in this field due to its high nitrogen content, positive heat of formation, and the ability to form stable energetic salts.

Design Principles for Energetic this compound Derivatives

The design of energetic materials based on this compound revolves around several key principles aimed at maximizing energy content while maintaining stability. A primary strategy involves the introduction of N-oxide groups onto the triazole ring. nih.govacs.orgnih.govresearchgate.net This enhances the oxygen balance of the resulting molecule without compromising its energetic properties or stability. nih.gov The oxidation of 1,2,4-triazoles to 1-hydroxy-1,2,4-triazoles is a crucial step in this process. nih.gov

Another important design principle is the creation of bis-heterocyclic systems, where two triazole rings are linked together. rsc.orgrsc.orgrsc.orgresearchgate.net These structures often exhibit higher heats of formation and densities compared to single-ring compounds. rsc.org For instance, the combination of 1-hydroxy-tetrazole and this compound in a single molecule aims to merge the high heat of formation from the tetrazole moiety with the high density and insensitivity of the triazole moiety. rsc.org

Furthermore, the introduction of various functional groups, such as nitro (–NO2), amino (–NH2), and nitramino (–NHNO2), onto the triazole ring is a common strategy to tailor the energetic properties and sensitivity of the resulting compounds. nih.govmdpi.comrsc.org Asymmetric functionalization, where different groups are attached to the bis-triazole skeleton, has been explored as a way to achieve a favorable balance between high energy and good safety characteristics. rsc.orgresearchgate.net The formation of nitrogen-rich ionic salts by reacting the acidic this compound derivatives with nitrogen-rich bases is another effective method to tune and improve performance parameters. nih.govacs.orgresearchgate.netrsc.orgrsc.org

Computational Assessment of Detonation Performance and Stability

Computational methods, particularly density functional theory (DFT), play a pivotal role in the design and assessment of novel energetic materials derived from this compound. nih.govrsc.org These calculations allow for the prediction of key properties such as crystal density, heat of formation, detonation velocity, and detonation pressure before synthesis is undertaken. nih.govrsc.orgacs.org

For example, DFT calculations have been used to design a family of bridged 1,2,4-triazole (B32235) N-oxides, predicting high densities (1.87–1.98 g cm⁻³) and impressive detonation velocities (9.28–9.49 km s⁻¹). nih.govrsc.org Similarly, theoretical studies on nitro derivatives of this compound have shown calculated detonation velocities comparable to conventional explosives like RDX and HMX. researchgate.net

The thermal stability of these compounds is another critical parameter evaluated computationally. nih.govacs.orgresearchgate.netmdpi.com The dissociation enthalpy of trigger bonds and impact sensitivity can be calculated to predict the stability of the designed molecules. mdpi.com These computational assessments are crucial for identifying promising candidates with a good balance of performance and safety, guiding synthetic efforts towards the most viable targets. nih.gov For instance, calculations have shown that some designed 1,2,4-triazole N-oxide derivatives possess excellent detonation performance while others are predicted to be less stable. mdpi.com

Synthesis of Nitrogen-Rich Salts and Bis-heterocyclic Energetic Systems

The synthesis of energetic materials based on this compound often involves multi-step procedures to construct the desired molecular frameworks and introduce energetic functionalities. A key reaction is the oxidation of the triazole ring to form the N-hydroxy group, which can be achieved using oxidizing agents like oxone. nih.govacs.orgresearchgate.net

The synthesis of bis-heterocyclic systems has been successfully demonstrated, for example, by combining 1-hydroxy-tetrazole and this compound moieties. rsc.orgrsc.org This involves modifying a cyano group on a nitro-triazole starting material to form the tetrazol-1-ol, followed by selective oxidation of the triazole ring. rsc.orgrsc.org

A significant area of research is the formation of nitrogen-rich energetic salts. nih.govacs.orgresearchgate.netrsc.orgrsc.orgfrontiersin.org This is typically achieved by reacting the acidic hydroxyl group of the this compound derivative with various nitrogen-rich bases. rsc.orgrsc.org These salts often exhibit improved thermal stability and detonation properties compared to their neutral precursors. nih.govacs.orgresearchgate.net For example, the synthesis of 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol and its subsequent reaction with nitrogen-rich bases have yielded a series of powerful yet insensitive energetic salts. nih.govacs.orgresearchgate.net The synthesis of energetic coordination polymers (ECPs) using triazole derivatives as ligands is another emerging strategy to create stable, high-performance energetic materials. researchgate.netrsc.orgacs.org

Applications in Materials Science

Beyond energetic materials, derivatives of 1,2,4-triazole, including those with hydroxyl functionalities, are finding applications in the field of materials science, particularly in organic electronics. Their unique electronic properties make them suitable for use in various components of light-emitting devices.

Electron-Transport and Hole-Blocking Properties

Triazole derivatives are recognized for their electron-deficient nature, which makes them effective electron-transporting materials (ETLs) and hole-blocking materials (HBLs) in organic electronic devices. ossila.com The 1,2,4-triazole ring acts as an electron-accepting unit. osti.govacs.org This property is beneficial for facilitating electron injection and transport while preventing holes from reaching the cathode, thereby improving the efficiency and performance of the device. ossila.com

The electronic structure of these molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by introducing different functional groups. semanticscholar.org This allows for the design of materials with specific electronic characteristics to match the energy levels of other materials in the device, ensuring efficient charge transport and recombination within the emissive layer. For instance, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) is a well-known triazole derivative used as an ETL and HBL in phosphorescent OLEDs due to its low HOMO/LUMO energy levels and high triplet energy. ossila.com

Role in Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

Derivatives of 1,2,4-triazole are widely used as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). osti.govacs.orgrsc.orgresearchgate.net In a PhOLED, the host material constitutes the matrix for the phosphorescent emitter dopant. An ideal host should have a high triplet energy to effectively confine the triplet excitons on the emitter molecules, preventing energy loss. ossila.com Triazole derivatives often possess high triplet energies, making them suitable for this purpose, particularly for blue PhOLEDs which require hosts with very high triplet energy levels. ossila.comrsc.org

Furthermore, bipolar host materials, which can transport both electrons and holes, are highly desirable for achieving balanced charge injection and recombination, leading to higher device efficiencies. osti.govacs.org Researchers have designed and synthesized bipolar host materials by combining the electron-accepting 1,2,4-triazole moiety with electron-donating units like carbazole. osti.govacs.orgresearchgate.net These bipolar hosts have been successfully incorporated into red, green, and blue PhOLEDs, demonstrating high efficiencies and, in some cases, reduced efficiency roll-off at high brightness. osti.govacs.org The versatility of the triazole core allows for the development of universal host materials suitable for multicolor and white PhOLEDs. acs.org

Liquid Crystalline Behavior

The incorporation of heterocyclic rings like 1,2,4-triazole into larger molecular structures is a known strategy for engineering liquid crystals (LCs). researchgate.netcnrs.fr These materials exhibit phases of matter that have properties between those of conventional liquids and solid crystals. The 1,2,4-triazole moiety can influence the mesomorphic (liquid crystalline) properties due to its polarity, stability, and ability to act as a hydrogen-bond acceptor. tandfonline.com

Research has shown that fluorinated 1,2,4-triazolium salts can demonstrate columnar liquid crystalline phases. mdpi.com The structure of these materials, where the triazole ring acts as a central core, can be tuned by altering the length of attached alkyl chains, which in turn modifies the temperature range of the liquid crystal phase. mdpi.com Similarly, other studies have investigated how introducing a 1,2,3-triazole ring can lead to bent-core "banana" liquid crystals, which possess unique ferroelectric properties. tandfonline.com While these studies highlight the potential of the triazole scaffold, specific research detailing the liquid crystalline behavior of the standalone this compound compound is not prominent in current literature. The application typically involves integrating the triazole ring into more complex molecular architectures to achieve the desired mesomorphic characteristics. researchgate.netmdpi.com

Optical Waveguide Applications

Optical waveguides are structures that guide light, and materials based on triazole derivatives have shown promise in this field. Research has demonstrated that ribbon-like supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides, capable of propagating photoluminescence. researchgate.netrsc.org

Furthermore, iron-triazole molecular complexes have been integrated into polymer-based optical waveguides to create sensor systems. researchgate.neths-hannover.de These complexes can switch their spin state in response to external stimuli like temperature, which alters their optical properties. This change can be measured as the light travels through the waveguide, forming the basis of a sensor. researchgate.net These applications leverage the structural and electronic properties of complex triazole derivatives rather than the simple this compound molecule itself. researchgate.netnih.gov

Organic Photovoltaic Cells and Data Storage Devices

The broader class of triazole-containing compounds has been identified for its potential in advanced electronic applications, including organic photovoltaic cells and data storage devices. acs.orgresearchgate.net The molecular arrangement and packing of polymers containing triazole moieties are critical when they are integrated into thin-film devices. acs.org The inherent properties of the triazole ring are explored for their utility in these organic materials. However, literature specifically detailing the use of this compound in these applications is limited, with research tending to focus on more complex, functionalized triazole polymers and derivatives. acs.org

Applications in Fuel Cells (PEMFCs)

In the field of energy, the 1,2,4-triazole scaffold is a key component in the development of high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). mdpi.commdpi.com These fuel cells require membranes capable of conducting protons under anhydrous (water-free) conditions at temperatures above 100°C. mdpi.comumass.edu

1H-1,2,4-triazole is used as an additive or a fundamental building block in polymer electrolyte membranes (PEMs). mdpi.comnih.gov Its role is to facilitate proton transport through a "Grotthuss mechanism" that does not rely on water, making it ideal for high-temperature operation. mdpi.com Membranes modified with 1H-1,2,4-triazole exhibit significantly improved performance characteristics, including higher ionic conductivity and enhanced thermal and electrochemical stability. mdpi.com The pure 1H-1,2,4-triazole molecule itself demonstrates a proton conductivity of 1.2 × 10⁻³ S/cm at its melting point of 120°C. mdpi.com

Table 1: Performance Enhancements in PEMs with 1,2,4-Triazole
PropertyEnhancement with 1,2,4-TriazoleReference
Thermal StabilityStable up to 300–330 °C mdpi.com
Ionic ConductivityUp to 10⁻³–10⁻¹ S/cm (anhydrous, >100°C) mdpi.com
Electrochemical StabilityIncreased region up to 3–4 V mdpi.com
Proton TransportAssists proton conduction via Grotthus mechanism mdpi.com

Agrochemical Research and Development

The 1,2,4-triazole nucleus is a cornerstone of modern agrochemical development, particularly in the creation of fungicides for crop protection.

Role as Synthetic Intermediates in Crop Protection

The 1,2,4-triazole ring is a vital structural motif used as a synthetic intermediate for a wide range of fungicides. google.comimist.ma The process often involves chemically attaching the triazole ring to another molecular scaffold to produce the final active ingredient. google.com This modular approach allows for the creation of a broad spectrum of fungicides. Notably, a U.S. patent specifically covers this compound compounds for their utility as fungicides, confirming the direct relevance of this specific compound and its derivatives as active agents in crop protection. google.com

Development of Fungicidal Agents (e.g., Sterol Demethylation Inhibitors)

Triazole-based fungicides are one of the most important classes of agricultural fungicides, and they primarily function as sterol demethylation inhibitors (DMIs). mdpi.commdpi.com Their mechanism of action involves targeting and inhibiting a crucial fungal enzyme: cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comnih.gov

This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com By binding to the iron atom in the enzyme's active site, the triazole fungicide blocks the demethylation of lanosterol, a precursor to ergosterol. mdpi.comnih.gov This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. nih.govnih.gov

Many potent DMI fungicides are complex molecules that incorporate both a 1,2,4-triazole ring and a hydroxyl (-OH) group within their structure, underscoring the synergistic importance of these two chemical features. mdpi.commdpi.com

Table 2: Examples of Triazole DMI Fungicides Containing a Hydroxyl Group
Fungicide NameKey Structural FeaturesReference
MefentrifluconazoleIsopropanol-triazole structure mdpi.commdpi.com
TebuconazoleContains a tertiary hydroxyl group mdpi.comnih.gov
CyproconazoleFeatures a hydroxyl group on a cyclopropyl (B3062369) moiety mdpi.comnih.gov
EpoxiconazoleContains a hydroxyl group adjacent to an epoxide imist.ma
MetconazoleIncludes a hydroxyl group nih.gov

Use as Plant Growth Regulants

The 1,2,4-triazole scaffold is a key component in a variety of agrochemicals, including those with plant growth regulating properties. While direct and extensive research on "this compound" as a plant growth regulant is not widely documented in publicly available literature, the potential of its derivatives is recognized. For instance, the structure of 1-Phenyl-3-Hydroxy-1,2,4-Triazole is considered favorable for the development of plant growth regulators, although it is primarily utilized as a synthetic intermediate for other bioactive compounds. jindunchemistry.com

Relatedly, derivatives such as 1-hydroxyethyl-azole compounds have been the subject of patents for their application as plant growth regulators. google.com The broader class of triazole-based compounds, such as paclobutrazol (B33190) and uniconazole, which are established plant growth regulators, underscores the intrinsic potential of the 1,2,4-triazole ring in modulating plant development. researchgate.net These compounds typically function by inhibiting gibberellin biosynthesis, leading to reduced stem elongation and a more compact plant structure. The introduction of a hydroxyl group, as in this compound derivatives, can influence the molecule's polarity and its interaction with biological targets, potentially fine-tuning its regulatory effects. jindunchemistry.com Another related compound, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, has also been noted for its promise as a plant growth regulator, suggesting that the N-hydroxy-triazole feature, in general, may be beneficial for this application. chemimpex.com

Other Industrial and Chemical Applications

Intermediates for Dyes and Rubber Chemicals

The 1,2,4-triazole nucleus serves as a valuable intermediate in the chemical industry, including in the synthesis of dyes and chemicals for rubber processing. chemicalbook.commade-in-china.com Historical chemical literature provides specific examples of this application. A notable instance, documented in an 1898 patent, describes the reaction of an alkaline solution of 3-hydroxy-1,2,4-triazole with p-diazobenzenesulfonic acid to produce a red dye. google.com This highlights the utility of the hydroxylated triazole ring as a coupling component in the formation of azo dyes.

The general class of 3-substituted-1,2,4-triazoles has been recognized for its role as precursors in the manufacturing of dyestuffs and rubber chemicals. google.com The presence of the triazole ring can impart desirable properties such as thermal stability and specific chromatic characteristics to the final products. While the primary focus of modern research has shifted to other applications, the foundational chemistry demonstrates the versatility of this compound as a building block in industrial synthesis.

Application Area Reactant/Intermediate Product/Use Reference
Dye Synthesis3-Hydroxy-1,2,4-triazole and p-diazobenzenesulfonic acidRed Azo Dye google.com
General Intermediate3-Substituted-1,2,4-triazolesDyestuffs, Rubber Chemicals google.com
General Production1,2,4-TriazoleDyes, Rubber Additives chemicalbook.com

Corrosion Inhibition Studies

Derivatives of this compound have been investigated for their potential as corrosion inhibitors for various metals. The triazole ring, with its nitrogen heteroatoms and π-electrons, can effectively adsorb onto metal surfaces, forming a protective layer that impedes the corrosion process. sdit.ac.in

Specifically, 1-Phenyl-3-hydroxy-1,2,4-triazole has been identified as a potentiodynamic polarization inhibitor, indicating its ability to suppress both the anodic and cathodic reactions of corrosion. biosynth.com The presence of the hydroxyl group can enhance the adsorption process through hydrogen bonding and by increasing the electron-donating ability of the molecule to the vacant d-orbitals of the metal.

Studies on various substituted 1,2,4-triazoles demonstrate their efficacy. For example, a derivative, 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT), has shown significant inhibitory effects on carbon steel in acidic medium, with efficiency reaching up to 95%. researchgate.net The adsorption of these types of inhibitors on the metal surface is believed to involve both physical (electrostatic) and chemical interactions. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the relationship between the molecular structure of triazole derivatives and their inhibition efficiency, often correlating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with their performance. ajol.info

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Key Findings Reference
1-Phenyl-3-hydroxy-1,2,4-triazoleNot specifiedNot specifiedNot specifiedActs as a potentiodynamic polarization inhibitor. biosynth.com
HMPTCarbon Steel1 M HCl~95Mixed-type inhibitor; adsorption follows Langmuir isotherm. researchgate.net
Various Triazole DerivativesIron (110) SurfaceTheoretical StudyN/AInhibition potential studied via DFT and molecular dynamics. ajol.info

Organocatalysis

The 1,2,4-triazole framework is an emerging motif in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. While the direct application of this compound as a catalyst is not extensively reported, its derivatives and the parent triazole anion have shown catalytic activity. nih.govresearchgate.net

For example, organocatalysts based on (S)-proline functionalized with a 1,2,4-triazolyl-5-thione moiety have been developed and supported on mesoporous silica. These heterogeneous catalysts have proven to be efficient and reusable for asymmetric aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.com In a different application, the anion of 1,2,4-triazole has been identified as an effective acyl transfer catalyst, suitable for promoting the aminolysis and transesterification of esters.

In the related field of peptide synthesis, a derivative of the isomeric 1,2,3-triazole, namely 1-hydroxy-1,2,3-triazole-5-carboxylic acid ethyl ester (HOCt), has been used as a catalyst in fluorenylmethoxycarbonyl (Fmoc)/t-Bu solid-phase peptide synthesis. bohrium.com This suggests that the N-hydroxyazole structure can play a significant role in catalysis, likely by acting as a proton shuttle or by activating substrates. The development of organocatalytic systems often involves the strategic placement of functional groups that can participate in non-covalent interactions, a role for which the 1,2,4-triazole ring is well-suited. acs.org

Supramolecular Chemistry

The 1,2,4-triazole ring is a valuable building block in supramolecular chemistry due to its structural rigidity, planarity, and the presence of multiple hydrogen bond donors and acceptors. acs.org These features allow it to participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, which are the driving forces for the self-assembly of complex, well-defined supramolecular architectures.

The introduction of a hydroxyl group onto the triazole ring, as in this compound, further enhances its potential for forming intricate hydrogen-bonded networks. The -OH group can act as a strong hydrogen bond donor, directing the assembly of molecules into specific patterns in the solid state. Studies on the crystal structures of various 1,2,4-triazole derivatives reveal the formation of supramolecular chains, sheets, and more complex three-dimensional networks. For instance, in the crystal structure of some thiophene-linked 1,2,4-triazoles, N–H···S hydrogen bonds and C–S···S chalcogen bonds work cooperatively to generate supramolecular sheets. mdpi.com The ability of the triazole ring to act as a versatile interaction hub makes it a target for the design of molecular receptors, gels, and other functional materials based on self-assembly principles.

Polymer Science

The 1,2,4-triazole ring has been incorporated into polymer structures to create materials with enhanced thermal stability and other desirable properties. The rigid, aromatic nature of the triazole heterocycle contributes to high glass transition temperatures (Tg) and thermal degradation resistance in the resulting polymers.

One approach to creating such polymers involves the use of di(hydroxyphenyl)-1,2,4-triazole monomers. scispace.com These monomers can be polymerized with activated aromatic dihalides via nucleophilic displacement reactions to synthesize poly(1,2,4-triazoles). These polymers have exhibited high inherent viscosities and glass transition temperatures ranging from 192°C to 216°C, with some showing crystalline melting temperatures as high as 377°C. scispace.com Thermogravimetric analysis indicated that these polymers are stable up to 300°C, with significant weight loss occurring only around 500°C. scispace.com

Structure Activity Relationship Sar and Mechanism of Action Studies Excluding Clinical Data

Structure-Activity Relationships in Bioactive 1-Hydroxy-1,2,4-triazole Derivatives

The biological activity of 1,2,4-triazole (B32235) derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended moieties. pharmj.org.ua Gradual and predicted introduction of different functional groups can lead to the emergence of new biological activities or enhance existing ones. pharmj.org.ua

Systematic modifications of the 1,2,4-triazole scaffold have revealed key structural features that govern the biological activity of these compounds. The diverse pharmacological profiles of these derivatives underscore the importance of substituent choice in designing molecules with specific biological targets. colab.ws

For instance, in a series of 1,2,4-triazole derivatives designed as antifungal agents, the introduction of an amino acid fragment was found to be a critical determinant of their activity. mdpi.com Specifically, compounds incorporating certain amino acid groups exhibited strong binding affinity to the enzyme 14α-demethylase (CYP51). mdpi.com The antifungal activity was also sensitive to substitutions on the phenyl ring of the β-amino acid fragments. For example, a phenyl-substituted product showed significantly enhanced activity against Physalospora piricola compared to its hydrogen-substituted counterpart. mdpi.com Furthermore, the nature and position of substituents on this benzene (B151609) ring had a considerable impact on antifungal efficacy. mdpi.com

In the context of tyrosinase inhibition, the substituents on the 1,2,4-triazole ring play a crucial role. One study found that a derivative with a fluoro-substituent was a particularly effective tyrosinase inhibitor. mdpi.com Another study on 1,2,4-triazole-tethered β-hydroxy sulfides revealed that a benzofuran-containing compound displayed the most significant tyrosinase inhibition. rsc.org Conversely, the presence of electron-donating groups like a methyl group on the aryl ring, or halogens at specific positions, led to decreased inhibitory activity. nih.gov

The development of α-amylase and α-glucosidase inhibitors has also benefited from SAR studies of 1,2,4-triazole derivatives. For these enzymes, the presence of specific substituents, such as 2,5-dimethoxy or hydroxy and methoxy (B1213986) groups on attached aldehyde moieties, has been shown to confer good inhibitory activity. jksus.org

The following table summarizes the inhibitory activities of selected 1,2,4-triazole derivatives against various enzymes, highlighting the influence of different substituents.

Compound IDTarget EnzymeSubstituentsIC50 (µM)Reference
11a Bacterial Tyrosinase-7.67 ± 1.00 rsc.org
11c Bacterial TyrosinaseBenzofuran ring4.52 ± 0.09 rsc.org
11d Bacterial Tyrosinase-6.60 ± 1.25 rsc.org
11f Bacterial Tyrosinase-5.93 ± 0.50 rsc.org
9k Mushroom Tyrosinase-0.0048 ± 0.0016 nih.gov
17 α-Amylase-0.70 ± 0.05 acs.org
15 α-Amylase-1.80 ± 0.10 acs.org
16 α-Amylase-2.10 ± 0.10 acs.org
17 α-Glucosidase-1.10 ± 0.05 acs.org
15 α-Glucosidase-1.50 ± 0.05 acs.org
16 α-Glucosidase-1.70 ± 0.10 acs.org
8d Physalospora piricola (CYP51)Amino acid group10.808 µg/mL (EC50) mdpi.com
8k Physalospora piricola (CYP51)Amino acid group10.126 µg/mL (EC50) mdpi.com

Mechanistic Investigations of Biological Interactions (In Vitro and Computational)

The biological effects of this compound derivatives are often rooted in their ability to interact with and inhibit specific enzymes. In vitro and computational studies have been instrumental in elucidating these mechanisms at a molecular level.

14α-demethylase (CYP51): A significant number of 1,2,4-triazole derivatives function as antifungal agents by inhibiting CYP51, a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. rsc.orgmdpi.com The nitrogen atoms of the triazole ring play a pivotal role by coordinating with the heme iron atom in the active site of CYP51. mdpi.comnih.gov This interaction blocks the normal function of the enzyme, leading to a depletion of ergosterol and subsequent disruption of the fungal cell membrane. mdpi.com Molecular docking studies have shown that derivatives with features like amino acid groups or long-arm extensions can achieve strong binding affinities within the CYP51 active site. mdpi.comrsc.org

Mushroom Tyrosinase: 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against mushroom tyrosinase. mdpi.comnih.govresearchgate.net The inhibitory mechanism is believed to involve the coordination of the nitrogen atoms of the triazole ring with the copper ions present in the active site of the enzyme. rsc.org Kinetic studies have further elucidated the nature of this inhibition. mdpi.com

Alpha-Amylase and Alpha-Glucosidase: The inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing diabetes. nih.gov Several 1,2,4-triazole derivatives have been identified as inhibitors of these enzymes. jksus.orgacs.orgnih.govresearchgate.net For instance, a series of triazole-bearing bis-hydrazone derivatives showed significant dual inhibitory activity against both α-amylase and α-glucosidase. acs.org

The following table presents the inhibitory concentrations (IC50) of various 1,2,4-triazole derivatives against these enzymes.

Derivative ClassTarget EnzymeIC50 Range (µM)Reference
Triazole-tethered β-hydroxy sulfidesBacterial Tyrosinase4.52 - 51.40 rsc.org
Phenyl acetamide (B32628) derivativesMushroom TyrosinaseAs low as 0.0048 nih.gov
Triazole-bearing bis-hydrazonesα-Amylase0.70 - 2.10 (for most active) acs.org
Triazole-bearing bis-hydrazonesα-Glucosidase1.10 - 1.70 (for most active) acs.org

Computational molecular docking studies have provided valuable insights into the specific interactions between this compound derivatives and the active sites of their target proteins. These studies often complement and explain the results of in vitro enzyme inhibition assays. researchgate.net

In the case of CYP51, docking simulations have revealed that the triazole moiety coordinates with the heme iron, while other parts of the molecule, such as substituted phenyl groups and side chains, form multiple hydrophobic interactions within the active site. mdpi.comnih.gov For tyrosinase inhibitors, docking studies have confirmed that the triazole derivatives bind within the catalytic hub of the enzyme, with the nitrogen atoms interacting with the copper ions. rsc.orgnih.gov Van der Waals forces between the phenyl groups of the ligands and hydrophobic residues in the enzyme's active site further stabilize the binding. rsc.org

Similarly, for α-glucosidase inhibitors, docking results have shown that the synthesized compounds are well-accommodated in the binding pockets of the enzyme. jksus.org The ability of the nitrogen atoms in the triazole ring to act as hydrogen bond donors or acceptors is a key factor in the binding of these derivatives to various biological targets. pensoft.net

Role of Metal Coordination in Enhancing Bioactivity

The coordination of 1,2,4-triazole derivatives with metal ions can significantly enhance their biological activity. tandfonline.com The resulting metal complexes often exhibit greater potency compared to the free ligands. tandfonline.comajol.info This enhancement is attributed to the formation of stable complexes where the metal ion is coordinated to the nitrogen and, in some cases, sulfur atoms of the triazole ligand. ajol.infoisres.org

Schiff bases derived from 1,2,4-triazoles are particularly effective ligands for forming bioactive metal complexes due to the presence of the azomethine group (C=N) in addition to the triazole ring nitrogens. researchgate.net These complexes have shown promising antibacterial and antifungal activities. tandfonline.comresearchgate.net For example, cobalt(II), nickel(II), and copper(II) complexes of triazole Schiff bases have been synthesized and shown to possess octahedral or distorted octahedral geometries. tandfonline.comisres.org The coordination of the metal ion to the azomethine nitrogen and a triazole nitrogen has been confirmed by spectroscopic methods. tandfonline.com

Conclusion and Future Outlook

Summary of Key Research Advances

Research into 1-hydroxy-1,2,4-triazole and its derivatives has yielded several key advancements. A primary focus has been on the synthesis and characterization of its nitro derivatives as potential high-energy density materials (HEDMs). tandfonline.comnih.govrsc.org The presence of the N-hydroxy group on the triazole ring has been shown to increase the electron density, which facilitates the nitration process at the carbon positions. tandfonline.com This has led to the development of energetic materials with detonation properties comparable to conventional explosives such as TNT, RDX, and HMX. tandfonline.com

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the structural and energetic properties of these molecules. tandfonline.comnih.govdntb.gov.uaresearchgate.net These theoretical calculations have provided valuable insights into molecular geometries, heats of formation, and detonation performance, guiding the synthesis of more powerful and stable energetic compounds. tandfonline.comresearchgate.net

Beyond energetic materials, the 1,2,4-triazole (B32235) scaffold, including hydroxylated derivatives, has been extensively explored in medicinal chemistry. japer.innih.govnih.gov Researchers have successfully synthesized a wide array of derivatives, such as Schiff bases and hybrid molecules incorporating other heterocyclic systems, which have demonstrated promising antifungal, antioxidant, and enzyme-inhibiting activities. mdpi.comnih.govacs.orgresearchgate.netfrontiersin.orgrsc.org A notable achievement includes the synthesis of a novel bis-heterocyclic system that combines this compound with 1-hydroxy-tetrazole, opening up new avenues for creating advanced energetic materials. rsc.org

Remaining Challenges and Open Questions

Despite the progress, several challenges and open questions remain in the chemistry of this compound. A significant hurdle is the synthesis of these compounds, which can often result in low yields and the formation of multiple isomers. nih.govrsc.org Developing more efficient and selective synthetic methods is therefore a critical area of ongoing research.

While computational models have proven powerful for predicting the properties of this compound derivatives, the experimental validation of these theoretical predictions is a continuous necessity. tandfonline.com For high-energy materials, achieving an optimal balance between high performance and low sensitivity (i.e., stability) remains a major challenge that requires careful molecular design and extensive testing. nih.govrsc.org

In the context of medicinal chemistry, a deeper understanding of the structure-activity relationships (SAR) is needed to design more potent and selective therapeutic agents. mdpi.comekb.eg Key questions remain about how specific substitutions on the triazole ring influence biological activity and how to minimize potential toxicity. The long-term stability and metabolic pathways of these compounds in biological systems also require further investigation.

Directions for Future Research in this compound Chemistry

The future of this compound chemistry is promising, with numerous avenues for exploration. The following subsections outline key directions for future research.

The development of novel, efficient, and sustainable synthetic methodologies is paramount. Future research should focus on one-pot synthesis strategies and the application of green chemistry principles, such as microwave-assisted nih.govscispace.com and ultrasound-assisted synthesis, to reduce reaction times, energy consumption, and the use of hazardous reagents. researchgate.netmdpi.com The exploration of new catalytic systems could provide pathways to higher yields and improved regioselectivity, overcoming the current limitations of isomer formation. researchgate.net

The synergy between advanced spectroscopic techniques and computational chemistry will continue to be a driving force in this field. The use of multinuclear NMR, high-resolution mass spectrometry, and X-ray crystallography is essential for the unambiguous structural elucidation of novel derivatives and for studying their tautomeric forms. rsc.orgnih.govmdpi.com Future computational work should focus on developing more accurate predictive models for properties like detonation performance, sensitivity, and biological activity. frontiersin.orgnih.gov Molecular dynamics simulations can provide deeper insights into the behavior of these molecules in different environments, from the solid state for energetic materials to the active sites of enzymes for medicinal applications. nih.gov

A particularly exciting direction is the development of multifunctional materials based on the this compound scaffold. This includes the creation of hybrid energetic materials that not only possess high performance but also have desirable properties such as reduced sensitivity or specific optical characteristics. rsc.org The unique electronic properties of the triazole ring also make it a candidate for inclusion in advanced polymers and organic light-emitting diodes (OLEDs), an area that is currently underexplored for the 1-hydroxy derivative. nih.govbenthamscience.com By strategically functionalizing the core structure, it may be possible to design materials with tunable properties for a wide range of applications. nih.gov

The rational design of derivatives for specific applications remains a cornerstone of future research. In the field of energetic materials, this involves the use of computational modeling to design molecules with an ideal balance of energy content and stability, aiming for performance that exceeds current standards while ensuring safety. tandfonline.comnih.govmdpi.comresearchgate.net

For medicinal applications, computational screening and a deep understanding of structure-activity relationships will enable the design of compounds that target specific enzymes or receptors with high potency and selectivity. mdpi.comnih.govresearchgate.netnih.gov This includes the development of new antifungal agents to combat resistant strains, ekb.eg potent antioxidants, mdpi.com and inhibitors for various therapeutic targets. The modular nature of the 1,2,4-triazole scaffold allows for its combination with other pharmacophores to create hybrid drugs with multiple modes of action. nih.govdergipark.org.tr

Data Tables

Table 1: Calculated Properties of Nitro Derivatives of this compound

CompoundTheoretical Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
3-nitro-1-hydroxy-1,2,4-triazole1.89~827-35
5-nitro-1-hydroxy-1,2,4-triazole1.70~827-35
3,5-dinitro-1-hydroxy-1,2,4-triazole1.61~827-35
Trinitrotoluene (TNT) (for comparison)1.646.9321.00
RDX (for comparison)1.808.7534.10
HMX (for comparison)1.899.1139.00
Data sourced from computational studies. tandfonline.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-Hydroxy-1,2,4-triazole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclization of hydrazides or thiosemicarbazides. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole is synthesized via refluxing hydrazide derivatives in DMSO followed by crystallization (yield: 65%, m.p. 141–143°C) . Solvent choice (e.g., ethanol or chloroform) and reaction time (e.g., 18-hour reflux) critically impact yield and purity. Catalysts like acetic acid are used to accelerate condensation with aldehydes .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 1,2,4-triazole derivatives?

  • Methodological Answer : ¹H NMR is essential for confirming substituent positions. For instance, pyrazole-linked triazoles show characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) . IR spectroscopy identifies functional groups, such as C=N stretches (~1600 cm⁻¹) and S-H bonds in thione derivatives (~2550 cm⁻¹) . Discrepancies in spectral assignments (e.g., misidentified carbonyl peaks) require cross-validation with elemental analysis and HPLC purity data .

Q. What are the standard protocols for evaluating the thermal stability of 1,2,4-triazole-based compounds?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition temperatures. For example, pyrazole-triazole hybrids decompose above 250°C, indicating suitability for high-energy materials . Differential scanning calorimetry (DSC) detects exothermic peaks associated with phase transitions or explosive decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer : Docking studies using software like AutoDock Vina target enzymes such as 14-α-demethylase lanosterol (PDB: 3LD6). Pyrazole-triazole hybrids show binding energies ≤−8.5 kcal/mol, suggesting antifungal potential . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with triazole N-atoms) to prioritize synthetic targets .

Q. What strategies optimize substituent selection in 1,2,4-triazole derivatives to enhance antimicrobial activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -Br) at the 3-position improve antibacterial potency. For example, 3-thiophen-2-ylmethyl derivatives exhibit MIC values of 4–8 µg/mL against S. aureus . Hybridization with sulfonamide or quinoxaline moieties enhances biofilm disruption .

Q. How do conflicting data on cytotoxicity of 1,2,4-triazole derivatives arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., MTT vs. resazurin assays) or impurities in synthesized compounds. Rigorous purification (e.g., HPLC ≥95% purity) and dose-response validation (IC₅₀ values across 3+ cell lines) are critical. For instance, triazole-sulfonamide hybrids show selective toxicity to cancer cells (IC₅₀: 12–18 µM) but require cross-validation with apoptosis markers .

Q. What experimental designs mitigate challenges in synthesizing 1,2,4-triazole-3-thione derivatives?

  • Methodological Answer : Thione derivatives are prone to oxidation; thus, inert atmospheres (N₂/Ar) and reducing agents (NaBH₄) stabilize intermediates. For example, 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol is synthesized via sequential cyclization and thiolation in ethanol . Reaction monitoring via TLC (silica gel, CHCl₃:MeOH 9:1) ensures intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.